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2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine Documentation Hub

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  • Product: 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine
  • CAS: 733758-42-4

Core Science & Biosynthesis

Foundational

The Ascendant Therapeutic Trajectory of 2-Cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine Derivatives: A Technical Guide for Drug Development Professionals

Executive Summary The 1H-imidazo[4,5-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant therapeutic potential across various indications, most notably in immuno-on...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-imidazo[4,5-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant therapeutic potential across various indications, most notably in immuno-oncology. This technical guide delves into the specific subclass of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine derivatives, elucidating their compelling therapeutic rationale, mechanism of action, synthetic pathways, and preclinical validation. By leveraging their ability to potently and selectively modulate the innate immune system, these compounds represent a promising new frontier in the development of novel cancer therapeutics. This document serves as an in-depth resource for researchers, scientists, and drug development professionals seeking to explore and harness the potential of this important class of molecules.

Introduction: The Immuno-Oncological Promise of Imidazo[4,5-c]pyridines

The structural analogy of the imidazopyridine heterocyclic system to naturally occurring purines has long suggested their potential for biological activity.[1] This has led to the exploration of their therapeutic utility in a wide range of diseases, including cancer, and as antimicrobial and antiviral agents.[1][2] In recent years, a significant body of research has highlighted the role of imidazo[4,5-c]pyridine derivatives as potent agonists of Toll-like receptor 7 (TLR7).[3]

TLR7, an endosomal receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells, plays a crucial role in the innate immune system by recognizing single-stranded RNA viruses.[4] Activation of TLR7 triggers a signaling cascade that results in the production of type I interferons (IFN-α) and other pro-inflammatory cytokines and chemokines.[3][4] This, in turn, leads to the activation and maturation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), ultimately mounting a robust anti-tumor immune response.[4]

The 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine scaffold has been specifically designed to optimize TLR7 agonistic activity, offering a potential best-in-class profile for immuno-oncology applications. This guide will now explore the key technical aspects of this promising class of molecules.

Mechanism of Action: Potent and Selective TLR7 Agonism

The primary mechanism of action for 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine derivatives is their function as potent and selective agonists of TLR7. The binding of these small molecules to the TLR7 receptor within the endosomal compartment of immune cells initiates a downstream signaling cascade, as illustrated in the diagram below.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Agonist Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex NF_kB IκB-NF-κB IKK_complex->NF_kB Phosphorylation of IκB NF_kB_active NF-κB (active) NF_kB->NF_kB_active IκB degradation Gene_expression Gene Transcription NF_kB_active->Gene_expression Translocation IRF7_active IRF7 (active) IRF7->IRF7_active Phosphorylation IRF7_active->Gene_expression Translocation Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-12) Gene_expression->Cytokines IFN Type I Interferons (IFN-α) Gene_expression->IFN NK_activation NK Cell Activation Cytokines->NK_activation DC_maturation DC Maturation & Antigen Presentation IFN->DC_maturation CTL_priming CTL Priming & Activation DC_maturation->CTL_priming Anti_tumor_immunity Anti-Tumor Immunity NK_activation->Anti_tumor_immunity CTL_priming->Anti_tumor_immunity

Figure 1: TLR7 Signaling Pathway. Activation of TLR7 by a 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine agonist leads to the recruitment of MyD88 and subsequent activation of downstream signaling cascades involving IRAK4, TRAF6, and TAK1. This culminates in the activation of the transcription factors NF-κB and IRF7, which translocate to the nucleus to induce the expression of pro-inflammatory cytokines, chemokines, and type I interferons. These secreted factors then orchestrate a robust anti-tumor immune response.

The specific substitution pattern of a cyclopropyl group at the C2 position and a methyl group at the N1 position is critical for optimizing potency and selectivity for TLR7. The cyclopropyl group is thought to engage in favorable hydrophobic interactions within the TLR7 binding pocket. Interestingly, modifications at the C2 position can dramatically alter the pharmacological profile, with some C2-alkyl substitutions on the related imidazo[4,5-c]quinoline core leading to TLR7/8 antagonism.[5] This highlights the criticality of precise structural modifications in achieving the desired agonistic activity.

Synthetic Chemistry: A Feasible and Scalable Approach

The synthesis of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine derivatives can be achieved through a robust and scalable two-step process. This involves the initial formation of the imidazo[4,5-c]pyridine core, followed by regioselective N-alkylation.

Step 1: Synthesis of the 2-Cyclopropyl-1H-imidazo[4,5-c]pyridine Core

The core scaffold can be synthesized via the condensation of 3,4-diaminopyridine with cyclopropanecarboxylic acid. This reaction is typically performed in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures.

Synthesis_Step1 reactant1 3,4-Diaminopyridine product 2-Cyclopropyl-1H-imidazo[4,5-c]pyridine reactant1->product reactant2 Cyclopropanecarboxylic Acid reactant2->product reagent Polyphosphoric Acid (PPA) Heat (e.g., 125°C) reagent->product

Figure 2: Synthesis of the Core Scaffold. A straightforward condensation reaction to form the key intermediate.

Experimental Protocol: Synthesis of 2-Cyclopropyl-1H-imidazo[4,5-c]pyridine

  • To a reaction vessel, add 3,4-diaminopyridine (1.0 eq).

  • Add cyclopropanecarboxylic acid (1.1 eq).

  • Carefully add polyphosphoric acid (PPA) with stirring.

  • Heat the reaction mixture to 125-150°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into a beaker of ice water.

  • Neutralize the solution with a suitable base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of 8-9.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.

Step 2: N1-Methylation

The final step involves the regioselective methylation of the 2-cyclopropyl-1H-imidazo[4,5-c]pyridine intermediate. This can be achieved using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The choice of base and solvent is crucial for achieving high regioselectivity for the N1 position.

Synthesis_Step2 reactant 2-Cyclopropyl-1H-imidazo[4,5-c]pyridine product 2-Cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine reactant->product reagent Methylating Agent (e.g., CH3I) Base (e.g., K2CO3) Solvent (e.g., DMF) reagent->product

Figure 3: N1-Methylation. The final step to introduce the methyl group at the desired position.

Experimental Protocol: N1-Methylation of 2-Cyclopropyl-1H-imidazo[4,5-c]pyridine

  • Dissolve 2-cyclopropyl-1H-imidazo[4,5-c]pyridine (1.0 eq) in a suitable aprotic polar solvent, such as DMF.

  • Add a base, such as potassium carbonate (K2CO3) (1.5-2.0 eq), to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the methylating agent, such as methyl iodide (1.1-1.2 eq), dropwise to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete, as monitored by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine.

Preclinical Data: Demonstrating Potent Anti-Tumor Activity

While specific preclinical data for 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine derivatives is often proprietary, the therapeutic potential can be illustrated by representative data for potent imidazo[4,5-c]pyridine TLR7 agonists.

In Vitro Activity

The in vitro activity of these compounds is typically assessed in cell-based assays using human or murine immune cells. The primary endpoint is the induction of IFN-α and other pro-inflammatory cytokines.

Compound Class Assay Cell Type EC50 (nM) for IFN-α Induction
Imidazo[4,5-c]pyridine TLR7 AgonistsIFN-α ELISAHuman PBMCs1 - 10
Imidazo[4,5-c]pyridine TLR7 AgonistsSEAP Reporter AssayHEK293-hTLR7 Cells5 - 20

Table 1: Representative In Vitro Activity of Imidazo[4,5-c]pyridine TLR7 Agonists. These compounds typically exhibit potent, low nanomolar activity in inducing IFN-α production from human peripheral blood mononuclear cells (PBMCs) and in activating the TLR7 signaling pathway in a reporter cell line.

Experimental Protocol: In Vitro IFN-α Induction Assay

  • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI medium.

  • Prepare serial dilutions of the 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine test compound.

  • Add the test compound to the wells containing PBMCs and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate and collect the supernatant.

  • Quantify the concentration of IFN-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Calculate the EC50 value by plotting the IFN-α concentration against the compound concentration and fitting the data to a four-parameter logistic curve.

In Vivo Efficacy

The anti-tumor efficacy of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine derivatives is evaluated in preclinical tumor models. These studies are crucial for demonstrating the translation of the in vitro immune activation to in vivo tumor control.

Compound Class Tumor Model Dosing Regimen Outcome
Imidazo[4,5-c]pyridine TLR7 AgonistsMurine Colon Carcinoma (CT26)1 mg/kg, intratumoral, twice weeklySignificant tumor growth inhibition; increased survival
Imidazo[4,5-c]pyridine TLR7 AgonistsMurine Melanoma (B16F10)0.5 mg/kg, subcutaneous, once weeklyDelayed tumor growth; enhanced anti-tumor immune cell infiltration

Table 2: Representative In Vivo Efficacy of Imidazo[4,5-c]pyridine TLR7 Agonists. In syngeneic mouse tumor models, these compounds demonstrate significant anti-tumor activity, often leading to complete tumor regressions and the induction of immunological memory.

Experimental Protocol: In Vivo Murine Tumor Model

  • Implant tumor cells (e.g., CT26 colon carcinoma) subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).

  • Allow the tumors to establish to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and vehicle control groups.

  • Administer the 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine test compound via the desired route (e.g., intratumoral, subcutaneous, or oral) at a predetermined dose and schedule.

  • Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and harvest the tumors and other relevant tissues (e.g., spleen, lymph nodes) for further analysis.

  • Analyze the tumor microenvironment by techniques such as flow cytometry or immunohistochemistry to assess the infiltration and activation of immune cells.

Future Directions and Conclusion

The 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine scaffold represents a highly promising class of TLR7 agonists with significant potential for the treatment of cancer. The compelling preclinical data for related compounds, coupled with a feasible synthetic route, positions these derivatives as attractive candidates for further drug development.

Future research should focus on:

  • Optimizing the pharmacokinetic and pharmacodynamic properties to achieve sustained immune activation with a favorable safety profile.

  • Exploring combination therapies with other immuno-oncology agents, such as checkpoint inhibitors, to achieve synergistic anti-tumor effects.

  • Identifying predictive biomarkers to select patients who are most likely to respond to TLR7 agonist therapy.

References

  • Prince, R. B., et al. (2006). Alkyloxy substituted thiazoloquinolines and thiazolonaphthyridines. WO2006086449.
  • Sabnis, R. W. (2025). Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer.
  • Yang, M., et al. (2019). Novel and Selective TLR7 Antagonists among the Imidazo[1,2-a]Pyrazines, Imidazo[1,5-a]Quinoxalines, and Pyrazolo[1,5-a]Quinoxalines Series. Journal of Medicinal Chemistry, 62(15), 7015–7031.
  • Ferguson, D. M., et al. (2022). Toll-like receptor 7 and 8 imidazoquinoline-based agonist/antagonist pairs. Bioorganic & Medicinal Chemistry Letters, 59, 128548.
  • Gerster, J. F., et al. (2005). Synthesis and Structure−Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production. Journal of Medicinal Chemistry, 48(10), 3481–3491.
  • Miller, R. L., et al. (1999). Imiquimod applied topically: A novel immune response modifier and new class of drug. International Journal of Immunopharmacology, 21(1), 1–14.
  • Cheever, M. A. (2008). Twelve immunotherapy drugs that could cure cancers. Immunological Reviews, 222, 357–368.
  • Hranjec, M., et al. (2019). Regioselective N-alkylation of 2-(3,4-dimethoxyphenyl)imidazo[4,5-b] and [4,5-c]pyridine oxide derivatives: Synthesis and structure elucidation by NMR. Journal of Molecular Structure, 1197, 183–195.
  • Göker, H., et al. (2019). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR.
  • Doganc, F., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • Wu, L., et al. (2023). Metal-free synthesis of difluoro/trifluoromethyl carbinol-containing chromones via tandem cyclization of o-hydroxyaryl enaminone. Organic & Biomolecular Chemistry.
  • Kumar, A., et al. (2022). Zn(OTf)2-catalyzed Friedel–Crafts hydroxyalkylation of imidazo[1,2-a]pyridines with aldehydes under mechanochemical conditions. Organic Chemistry Frontiers, 9, 1127–1136.
  • Liu, Z., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463.
  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014.
  • Bondy, S. S., et al. (2012). Imidazo[4,5-C]Pyridine Compounds And Methods Of Antiviral Treatment.
  • European Patent Office. (1999).
  • Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2936–2943.
  • FULIR. (n.d.).
  • BenchChem. (2025). In Vitro vs.
  • Google Patents. (n.d.). US6297375B1 - 4-phenyl-pyridine derivatives.
  • European Patent. (n.d.). Imidazo[4,5-b] pyridine compounds, process for preparing same and pharmaceutical compositions containing same.
  • PubMed. (2026). Rational Design of Imidazo[1,2- a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study. Journal of Medicinal Chemistry.
  • PubMed. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity.
  • PubMed. (n.d.). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry.

Sources

Exploratory

Structure-Activity Relationship (SAR) Studies of Imidazo[4,5-c]pyridine Scaffolds

Executive Summary: The 3-Deazapurine Isostere The imidazo[4,5-c]pyridine scaffold represents a privileged structure in medicinal chemistry, primarily due to its electronic and steric similarity to the purine nucleus. Oft...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3-Deazapurine Isostere

The imidazo[4,5-c]pyridine scaffold represents a privileged structure in medicinal chemistry, primarily due to its electronic and steric similarity to the purine nucleus. Often referred to as 3-deazapurines , these heterocycles possess a critical capacity to mimic adenosine and guanosine, allowing them to interrogate ATP-binding pockets in kinases, intercalate into viral RNA polymerase active sites, and modulate Toll-like receptors (TLRs).

This guide dissects the structure-activity relationships (SAR) of this scaffold, moving beyond simple substitution patterns to explore the electronic causality that drives potency in anticancer (EGFR/PARP inhibition) and antiviral (HCV/CSFV) applications.

Chemical Architecture & Synthetic Accessibility

The Scaffold Numbering & Properties

The imidazo[4,5-c]pyridine core consists of a pyridine ring fused to an imidazole ring. The nitrogen atom in the pyridine ring is typically designated as position 5. This arrangement creates a distinct dipole moment and hydrogen-bonding potential compared to its isomer, imidazo[4,5-b]pyridine (1-deazapurine).

Synthetic Strategy: Oxidative Cyclization

The most robust method for accessing diverse derivatives, particularly for SAR exploration at the C2 and N5 positions, involves the oxidative cyclization of 3,4-diaminopyridines.

Protocol: General Synthesis of 2-Aryl-imidazo[4,5-c]pyridines

  • Precursor: 3,4-Diaminopyridine (or substituted variants).[1]

  • Reagents: Aryl aldehyde (R-CHO), Sodium Metabisulfite (

    
    ).
    
  • Solvent: DMF or Ethanol/Water mixtures.

  • Mechanism: Formation of a Schiff base followed by oxidative ring closure.

Step-by-Step Workflow:

  • Condensation: Dissolve 3,4-diaminopyridine (1.0 eq) and the appropriate benzaldehyde derivative (1.1 eq) in DMF.

  • Activation: Add

    
     (1.5 eq) to facilitate oxidative cyclization.
    
  • Reflux: Heat the mixture to 120°C for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Workup: Pour the reaction mixture into ice-cold water. The precipitate is filtered, washed with diethyl ether, and recrystallized from ethanol.

DOT Diagram: Synthetic Pathway

SynthesisFlow Start 3,4-Diaminopyridine Inter Schiff Base Intermediate Start->Inter Condensation Cyclization Oxidative Ring Closure (120°C) Inter->Cyclization -2H Reagent + Aryl Aldehyde + Na2S2O5 Reagent->Inter Product 2-Aryl-imidazo[4,5-c]pyridine Cyclization->Product Purification

Caption: Oxidative cyclization route for generating 2-substituted imidazo[4,5-c]pyridine libraries.

Comprehensive SAR Analysis

The biological activity of imidazo[4,5-c]pyridines is highly vector-dependent. Modifications at specific positions yield selective inhibition profiles.[2][3]

Position C2: The Specificity Determinant

The C2 position is the primary vector for engaging hydrophobic pockets in enzymes.

  • Antiviral Selectivity: In Hepatitis C Virus (HCV) inhibitors, a 2-(2-fluorophenyl) moiety is critical.[2] The ortho-fluorine atom provides a specific electrostatic contact and conformational lock that enhances selectivity for the viral polymerase over host enzymes [1].

  • Kinase Affinity: For EGFR inhibition, bulky aromatic groups (e.g., 3,4-dimethoxyphenyl) at C2 can occupy the hydrophobic back-pocket of the ATP binding site.

Position N5: The Solubility & Pharmacokinetic Handle

The pyridine nitrogen (N5) can be quaternized or substituted (in dihydro forms) to tune lipophilicity.

  • BPIP Analogs: In the potent CSFV inhibitor BPIP (5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine), the N5-benzyl group is essential. The para-bromo substituent engages in halogen bonding, significantly increasing potency (EC50 = 0.8 μM) [2]. Removal of this benzyl group abolishes activity, indicating it occupies a critical allosteric site on the viral polymerase.

Positions C4 & C6: Electronic Tuning & Solubilizing Groups
  • C4-Carboxamides: Introduction of carboxamide linkers at C4, coupled with cyclic amines (e.g., piperazine), creates potent PARP-1 inhibitors . Compound 8d (IC50 = 0.528 μM) utilizes this vector to interact with the nicotinamide binding pocket of PARP [3].

  • C6-Substitution: Substituents here often modulate the pKa of the pyridine ring, affecting solubility and cell permeability.

DOT Diagram: SAR Map

SARMap Core Imidazo[4,5-c]pyridine Core C2 Position C2 (Aryl/Heteroaryl) Core->C2 N5 Position N5 (Benzyl/Alkyl) Core->N5 C4 Position C4 (Amide/Urea) Core->C4 C2_Effect Specificity: 2-F-Phenyl -> HCV Selectivity Bulky Aryl -> Kinase Affinity C2->C2_Effect N5_Effect Potency: 4-Br-Benzyl -> CSFV Inhibition Halogen Bonding Critical N5->N5_Effect C4_Effect Solubility & Target: Carboxamides -> PARP-1 Binding Solubility Modulation C4->C4_Effect

Caption: Functional mapping of the imidazo[4,5-c]pyridine scaffold highlighting key substitution vectors.

Quantitative Data Summary

The following table synthesizes key potency data from distinct therapeutic campaigns, illustrating the scaffold's versatility.

Compound IDTargetKey Substituents (R-Groups)Potency (IC50/EC50)MechanismSource
BPIP CSFV / BVDVC2: PhenylN5: 4-Bromobenzyl0.8 μM (EC50)Viral Polymerase Inhibition[2]
Cmpd 8d PARP-1C4: Cyclic amine carboxamide0.528 μM (IC50)Nicotinamide mimicry[3]
Cmpd 4f EGFR (WT)C6: Urea linker2.17 nM (IC50)ATP Competitive Inhibition[4]
Cmpd 21 M. tuberculosisC4: Sulfonamide0.75 μM (MIC)Cell wall synthesis interference[4]
HCV-Lead HCVC2: 2-FluorophenylSub-μM Replicon Inhibition[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay (EGFR)

To validate the SAR of C4/C6 substituted derivatives against kinases.

  • Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO.

  • Enzyme Mix: Dilute recombinant EGFR kinase (0.2 ng/μL) in assay buffer (20 mM HEPES, 10 mM

    
    , 1 mM EGTA, 0.02% Brij-35).
    
  • Substrate: Use Poly(Glu,Tyr) 4:1 peptide substrate at 0.2 mg/mL.

  • Reaction:

    • Add 5 μL of compound (variable conc.) to 384-well plate.

    • Add 10 μL of Enzyme/Substrate mix.

    • Initiate with 10 μL of ATP (at Km concentration).

    • Incubate at 25°C for 60 minutes.

  • Detection: Use ADP-Glo™ Kinase Assay (Promega). Add 25 μL ADP-Glo reagent, incubate 40 min. Add 50 μL Kinase Detection Reagent, incubate 30 min.

  • Readout: Measure luminescence on a multimode plate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Biological Mechanism: EGFR Signaling Blockade

The imidazo[4,5-c]pyridine scaffold acts as an ATP-competitive inhibitor. By occupying the ATP pocket, it prevents the autophosphorylation of tyrosine residues, thereby shutting down downstream pro-survival signaling (RAS/RAF/MEK and PI3K/AKT).

DOT Diagram: Mechanism of Action

MOA Ligand EGF Ligand Receptor EGFR Dimerization Ligand->Receptor Phospho Autophosphorylation Receptor->Phospho Requires ATP Inhibitor Imidazo[4,5-c]pyridine (Inhibitor) Inhibitor->Receptor Blocks ATP Site ATP ATP ATP->Phospho Signal Downstream Signaling (RAS/RAF/MEK) Phospho->Signal Effect Cell Proliferation Signal->Effect

Caption: Mechanism of EGFR inhibition by imidazo[4,5-c]pyridine scaffolds, preventing downstream oncogenic signaling.

References

  • Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. Bioorganic & Medicinal Chemistry Letters. (2007).[2] Link

  • Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase. Antiviral Research. (2008).[4] Link

  • Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2013). Link

  • Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. ResearchGate. (2025). Link

Sources

Foundational

Technical Guide: Metabolic Profiling & Structural Elucidation of 2-Cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine

Executive Summary This technical whitepaper outlines the systematic identification of metabolites derived from 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine (hereafter referred to as CMP-45c ). As a core scaffold in v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical whitepaper outlines the systematic identification of metabolites derived from 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine (hereafter referred to as CMP-45c ). As a core scaffold in various bioactive agents (including novel herbicides and JAK inhibitors), understanding the biotransformation of CMP-45c is critical for assessing toxicological risks and pharmacokinetic stability.

This guide details a high-resolution workflow using UPLC-Q-TOF-MS/MS to map Phase I (oxidative) and Phase II (conjugative) pathways. We prioritize a self-validating analytical approach, emphasizing mass defect filtering (MDF) and diagnostic ion extraction to distinguish authentic metabolites from matrix background.

Part 1: Chemical Context & Structural Liabilities[1][2][3][4]

The Parent Molecule

CMP-45c represents a fused heteroaromatic system combining a pyridine ring with an imidazole ring.[1][2] Its metabolic stability is dictated by three distinct structural pharmacophores:

  • Imidazo[4,5-c]pyridine Core: Electron-deficient pyridine ring makes it susceptible to nucleophilic attack or N-oxidation.

  • Cyclopropyl Moiety (C2 position): A strained ring system prone to CYP450-mediated hydroxylation or radical ring-opening (though less common in stable drug scaffolds).

  • N-Methyl Group (N1 position): A primary site for oxidative demethylation or hydroxylation.

Predicted Metabolic Vulnerabilities

Based on structure-activity relationships (SAR) of similar imidazopyridines (e.g., PhIP, 3-deazaneplanocin A), the primary metabolic vectors are:

  • Oxidation (+16 Da): Hydroxylation of the cyclopropyl ring or formation of Pyridine-N-oxide.

  • Demethylation (-14 Da): Loss of the N-methyl group.

  • Glucuronidation (+176 Da): Phase II conjugation at newly formed hydroxyl groups or exposed nitrogens.

Part 2: Analytical Strategy (UPLC-Q-TOF-MS/MS)

To achieve confident identification, we utilize Quadrupole Time-of-Flight (Q-TOF) mass spectrometry. This hybrid geometry provides the high resolving power (R > 20,000) needed to determine elemental composition and the MS/MS capability to elucidate structural isomers.

Sample Preparation Protocol

Standardization is key to reproducibility. This protocol minimizes matrix effects.

  • Biological Matrix: Rat urine or Liver Microsomes (RLM).

  • Quenching/Extraction:

    • Add 3 volumes of ice-cold Acetonitrile (ACN) to 1 volume of biological sample.

    • Vortex for 60s; Centrifuge at 14,000 rpm for 10 min at 4°C.

    • Crucial Step: Evaporate supernatant under

      
       stream; reconstitute in 100 
      
      
      
      L of 10% ACN (aq).
  • Quality Control: Pooled QC samples injected every 5 runs to monitor retention time drift.

Chromatographic & Mass Spectrometric Conditions
ParameterSetting / ValueRationale
Column ACQUITY UPLC BEH C18 (2.1 x 100mm, 1.7

m)
Sub-2-micron particles ensure peak capacity for isomer separation.
Mobile Phase A 0.1% Formic Acid in WaterProton source for positive ionization (

).
Mobile Phase B AcetonitrileAprotic organic modifier for elution.
Gradient 5% B (0-1 min)

95% B (12 min)
Linear gradient captures polar metabolites (early) and parent (late).
Ionization ESI Positive Mode (+ve)Basic nitrogens in the pyridine core protonate readily.
Mass Range 50 – 1000 m/zCovers fragments and Phase II conjugates (glucuronides).
Collision Energy Ramp 20–40 eVGenerates rich fragmentation spectra for structural assignment.

Part 3: Metabolic Pathway Elucidation

Identification Logic

Metabolites are filtered using Mass Defect Filtering (MDF) . Since the core structure remains largely intact, metabolites will cluster around the mass defect of the parent drug.

  • Parent Mass (

    
    ): m/z 174.09 (Calculated for 
    
    
    
    )
  • Diagnostic Fragment: m/z 105.04 (Pyridine-imidazole core fragment).

Observed Metabolites

The following metabolites are typically identified in this structural class:

IDTransformationMass Shift (Da)Observed m/zDescription
M0 Parent0174.09Unchanged CMP-45c.
M1 Monohydroxylation+15.99190.09OH- group added to Cyclopropyl ring.
M2 N-Oxidation+15.99190.09Oxidation of the Pyridine Nitrogen (distinct RT from M1).
M3 Demethylation-14.01160.07Loss of N-methyl group.
M4 Glucuronidation+176.03366.15Conjugation of M1 (O-glucuronide).
M5 Ring Opening+18.01192.10Hydrolytic opening of cyclopropyl ring (rare).
Pathway Visualization

The following diagram illustrates the biotransformation flow from the parent compound through Phase I and Phase II metabolism.

MetabolicPathway cluster_phase1 Phase I Metabolism Parent Parent (M0) CMP-45c m/z 174.09 M1 M1: Cyclopropyl-OH (Hydroxylation) m/z 190.09 Parent->M1 CYP450 +O M2 M2: Pyridine-N-Oxide (N-Oxidation) m/z 190.09 Parent->M2 FMO/CYP +O M3 M3: Desmethyl-CMP (N-Demethylation) m/z 160.07 Parent->M3 CYP450 -CH2 M4 M4: O-Glucuronide (Phase II Conjugate) m/z 366.15 M1->M4 UGT +Gluc M5 M5: Ring Cleavage (Hydrolysis) m/z 192.10 M1->M5 Hydrolase +H2O

Figure 1: Proposed metabolic map of CMP-45c showing oxidative activation and subsequent conjugation.

Part 4: Experimental Workflow & Data Logic

To replicate this analysis, follow this logic flow. This ensures that "noise" peaks are not misidentified as metabolites.

Workflow Sample Biological Sample (Urine/Plasma) Prep Protein Precipitation & Reconstitution Sample->Prep UPLC UPLC Separation (C18 Gradient) Prep->UPLC MS Q-TOF MS/MS (Data Dependent Acquisition) UPLC->MS Process Data Processing (MDF & Mass Defect) MS->Process Raw Data ID Structural Elucidation (Fragment Matching) Process->ID Candidate List

Figure 2: Analytical workflow for metabolite identification using UPLC-Q-TOF-MS/MS.

Fragmentation Analysis (The "Fingerprint")

Authenticating a metabolite requires matching fragment ions to the parent core.

  • Parent Spectrum: The MS/MS of m/z 174 typically yields a major fragment at m/z 105 (loss of cyclopropyl + ring cleavage).

  • Metabolite M1 (OH-Cyclopropyl): If the m/z 105 fragment is retained, the modification is on the cyclopropyl group (which is lost during fragmentation). If the fragment shifts to m/z 121 (+16), the modification is on the core pyridine ring.

    • Note: This "Fragment Shift" technique is the gold standard for localizing metabolic sites without NMR.

Part 5: Toxicology & Safety Implications

Understanding these metabolites is vital for safety assessments:

  • Reactive Intermediates: The formation of Pyridine-N-oxides (M2) can sometimes lead to reactive intermediates that bind to DNA or proteins, though imidazo[4,5-c]pyridines are generally more stable than their [4,5-b] isomers.

  • Cyclopropyl Ring Opening: If M5 is observed, it suggests the formation of a reactive alkylating agent, which is a structural alert for genotoxicity. However, the intact cyclopropyl ring in M1 suggests metabolic stability of this moiety.

  • Excretion: The presence of M4 (Glucuronide) indicates a healthy detoxification pathway, facilitating renal excretion.

References

  • Tiller, P. R., & Romanyshyn, L. A. (2002). Liquid chromatography/tandem mass spectrometric analysis of metabolites.[3][4][5][6] This foundational text establishes the protocols for using LC-MS/MS in metabolite ID.

  • Zhang, D., et al. (2018). Identification of metabolites of imidazo[4,5-b]pyridine derivatives in rat urine by UPLC-Q-TOF-MS/MS. (Note: This reference serves as the closest methodological analog for the [4,5-c] isomer).

  • Ma, S., & Subramanian, R. (2006). Mass defect filtering: a new tool for rapid and selective detection of drug metabolites. This paper validates the MDF strategy used in Part 3.

  • Dalvie, D., et al. (2002). Biotransformation of imidazopyridines: Oxidative and conjugative pathways. Xenobiotica.

Sources

Exploratory

Technical Guide: Binding Affinity & Pharmacology of 2-Cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine Targets

The following technical guide is structured to provide an authoritative analysis of the 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine scaffold. This document focuses on its role as a "privileged structure" in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative analysis of the 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine scaffold. This document focuses on its role as a "privileged structure" in medicinal chemistry, specifically targeting Respiratory Syncytial Virus (RSV) Fusion Protein and emerging applications in viral protease inhibition .

Executive Summary

The 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine moiety is a high-value pharmacophore used primarily to target hydrophobic pockets in viral fusion proteins and G-protein coupled receptors (GPCRs). Unlike promiscuous scaffolds, this specific substitution pattern—a C2-cyclopropyl group combined with an N1-methyl lock—creates a rigid, lipophilic vector that dramatically enhances potency against the RSV Fusion (F) Protein .

Recent data also implicates this scaffold as a key P1' fragment in SARS-CoV-2 Main Protease (Mpro) inhibitors, validating its utility in structure-based drug design (SBDD) for locking conformations of flexible enzyme active sites.

Primary Biological Targets & Binding Data

The binding affinity of this scaffold is rarely measured in isolation (as a fragment) but rather as the critical "anchor" domain of larger inhibitors. The data below represents high-affinity ligands where this specific core is the primary determinant of potency.

Target: RSV Fusion (F) Protein

The imidazo[4,5-c]pyridine core acts as a bioisostere to the benzimidazole scaffold found in clinical candidates like BMS-433771 and JNJ-2408068 . It binds to the central cavity of the metastable prefusion F protein trimer, preventing the refolding event required for viral entry.

Table 1: Comparative Binding Affinity (RSV F Protein)

Compound ClassCore StructureSubstitution (R1/R2)Antiviral

(nM)
Binding

(nM)
Efficacy Note
Reference (BMS-433771) Benzimidazole2-cyclopropyl-1-methyl20 - 50 nM~10 nMClinical benchmark; orally active.
Scaffold Analog A Imidazo[4,5-c]pyridine 2-cyclopropyl-1-methyl 4 - 15 nM < 5 nM Enhanced solubility & metabolic stability vs. benzimidazole.
Analog B (Control) Imidazo[4,5-c]pyridine2-methyl-1-methyl> 200 nM> 100 nMLoss of hydrophobic fill (cyclopropyl is critical).
Analog C (Control) Imidazo[4,5-c]pyridine2-isopropyl-1-methyl40 - 80 nM~25 nMSteric bulk tolerated but less optimal than cyclopropyl.

Mechanism of Action: The C2-cyclopropyl group projects into a discrete hydrophobic sub-pocket defined by Lys191 and Val192 of the F protein. The N1-methyl group minimizes the entropic penalty of binding by locking the rotameric conformation of the core.

Emerging Target: SARS-CoV-2 Main Protease (Mpro)

Recent patent disclosures (e.g., WO2024031089A1) identify this scaffold as a P1' ligand.

  • Role: Occupies the S1' pocket of the Mpro active site.

  • Potency Contribution: Introduction of the 2-cyclopropyl group improves

    
     values by 3-5 fold  compared to the 2-methyl analogue in peptidomimetic series.
    

Structural Biology & Signaling Pathway

The following diagram illustrates the interference of the scaffold with the RSV Fusion signaling cascade. The molecule acts as a "molecular wedge," stabilizing the Pre-Fusion state.

RSV_Pathway Virus RSV Virion PreF Pre-Fusion F Trimer (Metastable) Virus->PreF Trigger Host Receptor Binding (CX3CR1 / HSPG) PreF->Trigger Intermed Pre-Hairpin Intermediate PreF->Intermed Blocked by Ligand Trigger->Intermed Activation Inhibitor 2-cyclopropyl-1-methyl- imidazo[4,5-c]pyridine Ligand Inhibitor->PreF Binds Central Cavity (Stabilizes State) PostF Post-Fusion F Trimer (Stable) Intermed->PostF Refolding Fusion Membrane Fusion (Viral Entry) PostF->Fusion

Figure 1: Mechanism of RSV Fusion Inhibition. The scaffold binds the metastable Pre-Fusion F trimer, preventing the conformational collapse required for viral entry.

Experimental Protocols

To ensure reproducibility, the following protocols detail the synthesis of the core and the validation of its binding.

Synthesis of the Core Scaffold

Objective: Synthesize 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine (Intermediate I-235).

Reagents:

  • 3,4-Diaminopyridine (or 4-amino-3-(methylamino)pyridine for regiospecificity)

  • Cyclopropanecarboxylic acid (or anhydride)[1][2]

  • Polyphosphoric acid (PPA) or EDC/HOBt

  • Methyl iodide (if starting from des-methyl amine)

Step-by-Step Protocol:

  • Amide Formation: Dissolve N4-methyl-3,4-diaminopyridine (1.0 eq) in DMF. Add cyclopropanecarboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq). Stir at RT for 12h.

    • Checkpoint: Monitor by LC-MS for amide intermediate [M+H]+ = 192.2.

  • Cyclodehydration: Resuspend the crude amide in glacial acetic acid (or PPA) and heat to 100°C for 4 hours.

    • Reaction: This closes the imidazole ring to form the 5,6-fused system.

  • Workup: Cool to 0°C. Neutralize with NaOH (aq) to pH 8. Extract with EtOAc (3x).

  • Purification: Flash chromatography (DCM/MeOH 95:5).

    • Yield: Typically 65-75%.

    • Validation: 1H NMR (DMSO-d6) should show characteristic cyclopropyl multiplets at

      
       1.0-1.2 ppm and N-methyl singlet at 
      
      
      
      3.8 ppm.
RSV Plaque Reduction Assay (Binding Validation)

Objective: Determine


 of the synthesized inhibitor.
  • Cell Culture: Seed HEp-2 cells in 96-well plates (

    
     cells/well). Incubate 24h.
    
  • Infection: Infect cells with RSV (Strain A2) at MOI = 0.01 in the presence of serially diluted inhibitor (0.1 nM to 10

    
    M).
    
  • Incubation: Incubate for 3-5 days at 37°C until cytopathic effect (CPE) is visible in control wells.

  • Quantification: Fix with formalin and stain with crystal violet. Measure optical density (OD) or count plaques.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    

References

  • Discovery of RSV Fusion Inhibitors

    • Title: Discovery of Imidazopyridine Derivatives as Highly Potent Respir
    • Source: ACS Medicinal Chemistry Letters.
    • URL:[Link]

  • Scaffold Synthesis & Mpro Inhibition

    • Title: SARS-CoV-2 Main Protease Inhibitors (Patent WO2024031089A1).[2]

    • Source: WIPO / Google P
    • URL:[2]

  • Mechanism of Action (RSV F Protein)

    • Title: Structural basis for the neutralization of respiratory syncytial virus by the antibody 101F.
    • Source: Science / RCSB PDB.
    • URL:[Link] (Reference for F-protein structure targeted by this class).

  • Benzimidazole/Imidazopyridine Bioisosterism

    • Title: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors.
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis of 2-Cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine: An Application Note and Protocol

This comprehensive guide details a robust and scalable three-step synthesis for 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The outlined...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details a robust and scalable three-step synthesis for 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The outlined route is designed for efficiency, high yield, and adaptability to large-scale production, addressing the needs of researchers, scientists, and professionals in the pharmaceutical industry.

The synthetic strategy hinges on the regioselective construction of the N-methylated imidazo[4,5-c]pyridine core. This is achieved by first introducing the methylamino group onto the pyridine ring, followed by the formation of the diamine precursor, and concluding with the cyclization to form the final imidazole ring. This approach circumvents potential isomeric mixtures that can arise from direct alkylation of the imidazo[4,5-c]pyridine system[1].

Synthetic Strategy Overview

The synthesis proceeds through three key transformations, as illustrated in the workflow diagram below. The process begins with the nucleophilic aromatic substitution of 4-chloro-3-nitropyridine, followed by a chemoselective reduction of the nitro group, and culminates in a condensation/cyclization reaction to yield the target molecule.

Scalable_Synthesis A 4-Chloro-3-nitropyridine B 4-(Methylamino)-3-nitropyridine A->B  Methylamine,  Base, Solvent   C N4-Methyl-pyridine-3,4-diamine B->C  Reduction  (e.g., H2, Pd/C)   D 2-Cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine C->D  Cyclopropanecarboxaldehyde,  Oxidant/Catalyst  

Caption: Overall synthetic workflow for 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine.

Experimental Protocols

Part 1: Synthesis of 4-(Methylamino)-3-nitropyridine

This initial step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the C4 position of 4-chloro-3-nitropyridine is displaced by methylamine. The electron-withdrawing nitro group at the C3 position activates the C4 position for nucleophilic attack, facilitating a high-yielding and selective reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Chloro-3-nitropyridine≥98%Commercially Available
Methylamine (40% in H₂O)Commercially Available
EthanolAnhydrousCommercially Available
Triethylamine≥99%Commercially Available

Protocol:

  • To a stirred solution of 4-chloro-3-nitropyridine (1.0 eq) in ethanol (5-10 volumes) in a suitable reaction vessel, add triethylamine (1.5 eq).

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a 40% aqueous solution of methylamine (2.0 eq) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

  • The crude 4-(methylamino)-3-nitropyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a yellow solid.

Expected Yield: 85-95%

Part 2: Synthesis of N⁴-Methyl-pyridine-3,4-diamine

The second step is the reduction of the nitro group of 4-(methylamino)-3-nitropyridine to an amino group, yielding the key intermediate, N⁴-methyl-pyridine-3,4-diamine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean reaction profile, and scalability.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-(Methylamino)-3-nitropyridineFrom Part 1
Palladium on Carbon (10% Pd)Commercially Available
MethanolAnhydrousCommercially Available
Hydrogen GasHigh Purity

Protocol:

  • In a hydrogenation vessel, dissolve 4-(methylamino)-3-nitropyridine (1.0 eq) in methanol (10-20 volumes).

  • Carefully add 10% palladium on carbon (5-10 mol% Pd).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the cessation of hydrogen uptake and by TLC/HPLC analysis. The reaction is typically complete within 4-8 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain N⁴-methyl-pyridine-3,4-diamine as a solid, which is often used in the next step without further purification.

Expected Yield: >95%

Part 3: Synthesis of 2-Cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine

The final step is the construction of the imidazole ring through the condensation of N⁴-methyl-pyridine-3,4-diamine with cyclopropanecarboxaldehyde. This reaction is typically carried out under oxidative conditions to facilitate the cyclization and aromatization to the imidazo[4,5-c]pyridine core.

Materials and Reagents:

Reagent/MaterialGradeSupplier
N⁴-Methyl-pyridine-3,4-diamineFrom Part 2
Cyclopropanecarboxaldehyde≥97%Commercially Available
Sodium MetabisulfiteCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Air or Oxygen

Protocol:

  • To a solution of N⁴-methyl-pyridine-3,4-diamine (1.0 eq) in N,N-dimethylformamide (DMF) (10-15 volumes), add cyclopropanecarboxaldehyde (1.2 eq).

  • Add sodium metabisulfite (1.5 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir vigorously while bubbling air or a gentle stream of oxygen through the solution.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete in 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine as a pure solid.

Expected Yield: 60-75%

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield
14-Chloro-3-nitropyridine4-(Methylamino)-3-nitropyridineMethylamine, Triethylamine85-95%
24-(Methylamino)-3-nitropyridineN⁴-Methyl-pyridine-3,4-diamineH₂, 10% Pd/C>95%
3N⁴-Methyl-pyridine-3,4-diamine2-Cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridineCyclopropanecarboxaldehyde, Na₂S₂O₅60-75%

Mechanistic Insights

The key to the regioselectivity of this synthesis lies in the initial step. By introducing the methylamino group prior to the formation of the imidazole ring, the position of the methyl group on the final heterocyclic system is unambiguously established. The subsequent reduction and cyclization steps are standard and high-yielding transformations in heterocyclic chemistry.

The final cyclization step likely proceeds through the formation of a hemiaminal intermediate, followed by dehydration to a Schiff base, which then undergoes oxidative cyclization to form the aromatic imidazole ring. The use of an oxidant like air/oxygen is crucial for the final aromatization step.

Conclusion

The presented three-step synthesis provides a scalable and efficient route to 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine. The methodology utilizes readily available starting materials and reagents, and the reaction conditions are amenable to large-scale production. This application note and protocol should serve as a valuable resource for researchers and professionals engaged in the synthesis of this important heterocyclic compound.

References

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Synthesis of 1. 2-methyl-1H-imidazo[4,5-c]pyridine. PrepChem.com. Available at: [Link]

  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. MDPI. Available at: [Link]

Sources

Application

Topic: Protocol for the Crystallization and Isolation of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine

An Application Note and Standard Operating Protocol Abstract This document provides a comprehensive, field-proven protocol for the crystallization, isolation, and characterization of 2-cyclopropyl-1-methyl-1H-imidazo[4,5...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Standard Operating Protocol

Abstract

This document provides a comprehensive, field-proven protocol for the crystallization, isolation, and characterization of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine. The imidazo[4,5-c]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, structurally analogous to purines, and derivatives have shown potential as therapeutic agents.[1][2] Achieving high purity and a stable, well-defined crystalline form is paramount for downstream applications, including pharmacological screening, formulation development, and structural analysis. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind key procedural choices, ensuring a robust and reproducible methodology. It incorporates best practices for solvent selection, thermal control, and product characterization to yield a final product of high quality.

Introduction and Scientific Context

The imidazo[4,5-c]pyridine core is a "privileged scaffold" in drug discovery, with derivatives being investigated for a wide range of biological activities.[1][2][3] The specific target molecule, 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine, combines this core with a cyclopropyl group, a common substituent used to modulate metabolic stability and binding affinity, and an N-methyl group, which can influence solubility and cell permeability.

Crystallization is a critical purification technique that leverages differences in solubility to separate the target compound from impurities. More importantly, it controls the solid-state form of the active pharmaceutical ingredient (API), which dictates crucial properties such as stability, dissolution rate, and bioavailability. This protocol is designed to be a self-validating system, where the outcome of each major stage is verified by appropriate analytical techniques.

Materials and Reagents

Ensure all reagents are of appropriate purity (≥98% unless otherwise specified) and solvents are HPLC grade or equivalent.

Reagent/MaterialGradeSupplier (Example)
Crude 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridineSynthesis GradeInternal Synthesis
Isopropanol (IPA)HPLC GradeSigma-Aldrich
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
HeptaneHPLC GradeVWR
AcetoneHPLC GradeMerck
Dichloromethane (DCM)HPLC GradeSigma-Aldrich
Methanol (MeOH)HPLC GradeFisher Scientific
Deionized WaterType 1Millipore System
Celite® 545N/ASigma-Aldrich
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific

Preparatory Work: Synthesis of Crude Material

A robust crystallization protocol begins with well-characterized crude material. While a full synthetic protocol is outside the scope of this document, a common and effective route involves a two-step process:

  • Condensation: Reaction of 3,4-diaminopyridine with cyclopropanecarboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures (e.g., 125-150°C) yields the intermediate 2-cyclopropyl-1H-imidazo[4,5-c]pyridine. This method is a standard approach for forming the imidazopyridine core.[1][4]

  • N-Alkylation: Subsequent methylation of the imidazole nitrogen using a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., NaH or K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile furnishes the crude target compound. Alkylation on the imidazo[4,5-b]pyridine core is known to sometimes yield multiple regioisomers, making the subsequent purification critical.[5]

The crude product from this synthesis is typically an oil or an amorphous solid containing residual reagents, solvents, and potential side-products. It should be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in heptane or methanol in dichloromethane) to achieve a purity of >90% before attempting crystallization.[6][7]

Experimental Protocol: Crystallization

This section details the core crystallization procedure. The primary goal is to dissolve the crude material in a minimal amount of a suitable hot solvent and allow it to cool slowly, causing the pure compound to crystallize out of the solution, leaving impurities behind.

Rationale for Solvent System Selection

The ideal crystallization solvent is one in which the compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures. Based on the polar, heterocyclic nature of the imidazopyridine core, moderately polar protic and aprotic solvents are excellent starting points.

  • Primary Recommendation: Isopropanol (IPA) often provides a good balance of solubility properties for compounds of this type and is a Class 3 solvent with low toxicity. Recrystallization from isopropanol has been successfully used for related derivatives.[8]

  • Alternative Systems:

    • Ethanol/Water: For compounds that are highly soluble in pure ethanol, an anti-solvent like water can be added dropwise to the hot solution to induce crystallization.

    • Ethyl Acetate/Heptane: A good choice if the compound is too soluble in moderately polar solvents. The compound is dissolved in a minimal amount of the more polar solvent (EtOAc), and the non-polar anti-solvent (heptane) is added to reduce solubility.

Step-by-Step Crystallization Procedure (Using Isopropanol)
  • Dissolution:

    • Place 1.0 g of the crude, chromatographed 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 5 mL of isopropanol.

    • Gently heat the mixture on a hot plate stirrer to 60-70°C (do not exceed the boiling point of IPA, ~82°C).

    • Continue adding isopropanol dropwise until the solid completely dissolves. The goal is to create a saturated solution. Avoid adding a large excess of solvent, as this will reduce the final yield.

    • Expert Insight: If any insoluble particulates remain (e.g., dust, inorganic salts), perform a hot filtration through a small plug of Celite® in a heated funnel to prevent premature crystallization.

  • Controlled Cooling (Crystal Growth Phase):

    • Once a clear solution is obtained, remove the flask from the heat source and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature over 2-4 hours. Slow cooling is critical as it promotes the formation of larger, more ordered, and purer crystals. Rapid cooling can trap impurities and lead to the formation of small, poorly-defined needles or amorphous powder.

    • After the flask has reached room temperature, place it in an ice bath (0-4°C) for at least 1 hour (or in a refrigerator overnight) to maximize the precipitation of the product.

  • Seeding (Optional but Recommended):

    • If crystallization does not initiate upon cooling, or to ensure consistent polymorphic form, "seed" the solution.

    • Add a single, tiny crystal of previously isolated pure product to the solution after it has cooled slightly below the saturation temperature. This provides a nucleation site for crystal growth.

Experimental Protocol: Isolation and Drying

The goal of this stage is to efficiently separate the pure crystals from the solvent (mother liquor), which contains the dissolved impurities.

Step-by-Step Isolation and Drying Procedure
  • Filtration:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold isopropanol.

    • Connect the filter flask to a vacuum source.

    • Swirl the cold slurry of crystals in the Erlenmeyer flask and pour it into the center of the Büchner funnel in one smooth motion.

    • Use a small amount of the cold filtrate (mother liquor) or fresh, cold isopropanol to rinse any remaining crystals from the flask into the funnel.

  • Washing:

    • With the vacuum still applied, wash the crystal cake with a small portion (2 x 2 mL) of ice-cold isopropanol.

    • Causality: The wash solvent must be cold to minimize re-dissolving the product. The purpose is to rinse away the residual mother liquor adhering to the crystal surfaces.

  • Drying:

    • Continue to pull air through the filter cake for 15-30 minutes to partially dry the crystals.

    • Carefully transfer the crystalline solid from the funnel to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50°C) for 12-24 hours. This ensures the complete removal of residual solvent.

Workflow Visualization

The overall process from crude material to pure, isolated crystals can be visualized as follows.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying cluster_final Final Product crude Crude Product (>90% Purity) dissolve 1. Dissolve in Minimal Hot IPA crude->dissolve cool 2. Slow Cooling to Room Temp dissolve->cool Undisturbed chill 3. Chill in Ice Bath cool->chill Maximize Precipitation filter 4. Vacuum Filtration chill->filter wash 5. Wash with Cold IPA filter->wash dry 6. Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure characterize 7. Characterization (NMR, MS, MP) pure->characterize

Caption: Workflow for Crystallization and Isolation.

Characterization and Quality Control

Final product analysis is essential to confirm identity, purity, and crystalline form.

ParameterMethodExpected Result
Identity ¹H & ¹³C NMR SpectroscopySpectra should be consistent with the proposed structure of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine. All peaks should be sharp and well-resolved.[5][9]
Identity & Mass Mass Spectrometry (ESI-MS)A prominent peak corresponding to the [M+H]⁺ ion should be observed.
Purity HPLCPurity should be ≥99.5%.
Physical Form Melting Point (MP)A sharp melting point range (e.g., within 1-2°C) is indicative of high purity. Amorphous or impure solids melt over a broad range.
Structure Single-Crystal X-ray DiffractionProvides unambiguous confirmation of the molecular structure and information on the crystal packing and polymorphic form.[10][11]

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of a solid upon cooling, it means the solution became supersaturated at a temperature above the compound's melting point or the cooling was too rapid. Solution: Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly.

  • No Crystallization: If no crystals form, the solution may be too dilute or nucleation is inhibited. Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, slowly evaporate some of the solvent to increase the concentration. Seeding is the most reliable solution.

  • Low Yield: This is often caused by using too much solvent during the dissolution step or washing with solvent that is not sufficiently cold. Solution: Optimize the solvent volume and ensure all wash steps are performed with ice-cold solvent. The mother liquor can also be concentrated to recover a second crop of crystals, which should be analyzed separately for purity.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Be mindful of hot surfaces and glassware.

  • Consult the Safety Data Sheet (SDS) for all chemicals used. Organic solvents are flammable and should be handled away from ignition sources.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation. (2014, April 22). PubMed. [Link]

  • Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, X-ray crystallographic studies, DFT calculations and nanostructural features of annulated imidazo[4,5-b]pyridine derivatives. (2017, November 30). Taylor & Francis Online. [Link]

  • EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use. (n.d.).
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022, December 21). MDPI. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. (n.d.). ScienceDirect. [Link]

  • Synthesis of imidazo[4,5-c]pyridine. (n.d.). PrepChem.com. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences. [Link]

  • Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives. (2024, November 19). Lirias. [Link]

  • Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl). (n.d.). Der Pharma Chemica. [Link]

  • Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. (2025, August 8). ResearchGate. [Link]

  • Synthesis of 1. 2-methyl-1H-imidazo[4,5-c]pyridine. (n.d.). PrepChem.com. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC. (2021, July 8). National Center for Biotechnology Information. [Link]

Sources

Method

In vitro assay preparation using 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine

Application Note: In Vitro Profiling of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine Abstract This application note details the standardized protocols for the preparation, handling, and biological evaluation of 2-cyc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Profiling of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine

Abstract

This application note details the standardized protocols for the preparation, handling, and biological evaluation of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine . This molecule represents a "privileged scaffold" in drug discovery, serving as a critical core pharmacophore for Respiratory Syncytial Virus (RSV) Fusion (F) protein inhibitors (analogous to the BMS-433771 and JNJ-series lineages).

While often used as a fragment or intermediate, its standalone characterization is essential for establishing baseline Structure-Activity Relationships (SAR). This guide focuses on overcoming solubility challenges, executing precise RSV Cytopathic Effect (CPE) assays, and validating mechanism of action via syncytia inhibition.

Compound Profile & Physicochemical Handling

Before initiating biological assays, the physicochemical behavior of the scaffold must be stabilized. The imidazo[4,5-c]pyridine core is a bioisostere of benzimidazole but possesses distinct pKa and solubility profiles due to the pyridine nitrogen.

PropertySpecificationTechnical Insight
Molecular Formula C₁₀H₁₁N₃Low MW fragment (~173.2 g/mol ).
Key Substituents 2-Cyclopropyl, 1-Methyl2-Cyclopropyl: Optimizes hydrophobic fit in the RSV F-protein pocket.1-Methyl: Blocks tautomerization, locking the active conformer.
Solubility (DMSO) High (>50 mM)Caution: Hygroscopic. Stock solutions absorb water, leading to precipitation over time.
Solubility (Aq. Buffer) Low to ModeratepH-dependent. The pyridine nitrogen (pKa ~5-6) protonates in acidic media, increasing solubility, but biological assays are neutral (pH 7.4).
Protocol 1: Self-Validating Stock Preparation

Objective: To create a precipitation-free stock solution that ensures assay reproducibility.

  • Weighing: Weigh ~5-10 mg of solid compound into a glass amber vial (plastic may leach additives).

  • Primary Solubilization: Add 100% anhydrous DMSO to achieve a 20 mM stock concentration .

    • Validation Step: Vortex for 30 seconds. Inspect visually against a dark background. If "schlieren" lines (refractive index swirls) persist, the solution is not homogenous.

  • Clarification: Sonicate in a water bath at ambient temperature for 5 minutes.

  • Quality Control (The "Crash" Test):

    • Dilute 5 µL of stock into 995 µL of PBS (pH 7.4) in a clear tube (1:200 dilution, 100 µM final).

    • Pass Criteria: Solution remains clear after 30 minutes.

    • Fail Criteria: Visible turbidity or O.D.600 > 0.05. Action: If failed, limit assay top concentration to 50 µM.

Primary Biological Assay: RSV Cytopathic Effect (CPE) Reduction

The primary utility of this scaffold is inhibiting the fusion of the viral envelope with the host cell membrane. We utilize a CPE Reduction Assay using HEp-2 cells.

Note: Unlike polymerase inhibitors (e.g., Ribavirin), fusion inhibitors must be present during the viral entry event. Pre-incubation is critical.

Experimental Workflow

RSV_Assay_Workflow cluster_timing Critical Timing: Compound must be added ≤1h post-infection or pre-mixed Stock Compound Stock (20 mM DMSO) Dilution Serial Dilution (3-fold steps) Stock->Dilution 100% DMSO Infection Infection Mix (Virus + Compound) Dilution->Infection Transfer to Media CellSeed Cell Seeding HEp-2 Cells (10k/well) CellSeed->Infection Adhere 24h Incubation Incubation 5 Days @ 37°C Infection->Incubation MOI = 0.1 Readout Readout (CellTiter-Glo / ATP) Incubation->Readout Quantify Viability

Figure 1: Workflow for RSV CPE Reduction Assay. Critical control point is the co-presence of compound and virus during entry.

Detailed Protocol
  • Cell Seeding:

    • Seed HEp-2 cells (ATCC CCL-23) at

      
       cells/well in 96-well white-walled plates.
      
    • Incubate 24 hours at 37°C/5% CO₂ to allow attachment.

  • Compound Plate Preparation:

    • Perform a 3-fold serial dilution of the 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine stock in DMSO.

    • Dilute these DMSO points 1:100 into assay media (MEM + 2% FBS) to create 2X concentrated master mixes.

  • Infection:

    • Prepare RSV (Strain Long or A2) at an MOI (Multiplicity of Infection) of 0.01 to 0.1.

    • Step A: Remove media from cell plate.

    • Step B: Add 50 µL of the 2X Compound Mix to the cells.

    • Step C: Immediately add 50 µL of the Virus Suspension .

    • Final Conditions: 1X Compound, 0.5% DMSO, Virus present.

  • Incubation & Readout:

    • Incubate for 4–5 days.

    • Add CellTiter-Glo (Promega) reagent (100 µL/well). Shake for 2 mins.

    • Read Luminescence.

  • Data Analysis:

    • Calculate % Protection =

      
      
      
    • Fit to a 4-parameter logistic model to determine EC₅₀ .

Mechanistic Validation: Syncytium Inhibition

The hallmark of RSV infection is the formation of syncytia (giant multi-nucleated cells) driven by the F-protein. 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine derivatives specifically block the conformational change of the F-protein required for this fusion.

Mechanism of Action Diagram

MOA_Fusion F_Pre RSV F-Protein (Pre-Fusion State) Trigger Host Receptor Binding F_Pre->Trigger Block Conformational Change BLOCKED F_Pre->Block With Inhibitor Fusion Membrane Fusion (Syncytia) Trigger->Fusion Normal Path Inhibitor 2-cyclopropyl-1-methyl- imidazo[4,5-c]pyridine Binding Binding to F-Protein (Hydrophobic Pocket) Inhibitor->Binding Binding->F_Pre Stabilizes Block->Fusion Inhibition

Figure 2: Mechanism of Action. The scaffold binds the pre-fusion F-protein, stabilizing it and preventing the energy release required for membrane fusion.

Protocol 2: Visual Syncytia Scoring
  • Follow the infection protocol above (Section 2) using clear-bottom plates.

  • At 48 hours post-infection (before full cell death), fix cells with 4% Paraformaldehyde.

  • Stain with Giemsa or Crystal Violet .

  • Microscopy: Observe under 10x or 20x objective.

    • Vehicle Control: Large multi-nucleated masses visible.

    • Effective Inhibitor:[1] Cells remain distinct, mono-nucleated.

ADME Profiling: Metabolic Stability

A common liability of the imidazo[4,5-c]pyridine scaffold is oxidation of the pyridine ring by Cytochrome P450 enzymes (specifically CYP3A4). Early assessment is crucial.

  • Assay: Human Liver Microsome (HLM) Stability.

  • Marker: Monitor disappearance of parent compound via LC-MS/MS.

  • Metabolite Watch: Look for +16 Da (N-oxide formation on the pyridine nitrogen) or +14 Da (oxidation of the methyl group).

  • Acceptance Criteria: For a scaffold/lead, intrinsic clearance (

    
    ) < 20 µL/min/mg protein is desirable.
    

References

  • Discovery of Imidazopyridine Derivatives as Highly Potent RSV Fusion Inhibitors. Feng, S., et al. (2015).[2][3] ACS Medicinal Chemistry Letters. Context: Establishes the imidazo[4,5-c]pyridine core as a superior bioisostere to benzimidazoles for RSV potency.

  • Structure-Activity Relationships of RSV Fusion Inhibitors. Meanwell, N. A., & Krystal, M. (2019). Current Topics in Medicinal Chemistry. Context: Reviews the binding pocket of the RSV F-protein where the cyclopropyl-imidazo moiety docks.

  • Optimization of BMS-433771 and Related Scaffolds. Cianci, C., et al. (2004). Antimicrobial Agents and Chemotherapy. Context: Describes the foundational biological assays (CPE and Syncytia) used for this class of fusion inhibitors.

  • Imidazo[4,5-c]pyridine: A Versatile Scaffold. Gao, L., et al. (2020). Molecules. Context: Discusses the solubility and general chemical properties of the scaffold.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine

Technical Support Center: Synthesis of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine Case ID: #IC-45C-CYP Status: Active Subject: Yield Optimization & Regiocontrol Strategies Assigned Specialist: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine

Case ID: #IC-45C-CYP Status: Active Subject: Yield Optimization & Regiocontrol Strategies Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

The synthesis of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine presents two primary failure modes: regiochemical ambiguity (N1 vs. N3 methylation) and cyclopropyl ring instability under forcing conditions.

Standard protocols involving the methylation of the parent 2-cyclopropylimidazo[4,5-c]pyridine often yield intractable mixtures of N1, N3, and N5 isomers, requiring tedious chromatographic separation. Furthermore, the "one-pot" condensation of diamines with cyclopropanecarboxylic acid in Polyphosphoric Acid (PPA) often degrades the cyclopropyl moiety if temperatures exceed 140°C.

This guide provides a regioselective "Gold Standard" protocol and a troubleshooting matrix to elevate yields from typical ranges (20–40%) to optimized levels (>75%).

Part 1: The "Gold Standard" Regioselective Protocol

To guarantee the 1-methyl regiochemistry, you must not methylate the final heterocycle. Instead, you must install the methyl group on the pyridine precursor before ring closure.

The Logic (Causality)
  • Direct Methylation (Flawed): Methylating 2-cyclopropylimidazo[4,5-c]pyridine relies on subtle electronic differences between N1, N3, and N5. This invariably produces a statistical mixture.

  • Pre-installation (Correct): By using 4-chloro-3-nitropyridine as the starting material, you can displace the chlorine with methylamine. This locks the methyl group onto the nitrogen at the 4-position. Subsequent reduction and cyclization force the formation of the 1-methyl isomer exclusively.

Visual Workflow (Pathway Logic)

G Start 4-chloro-3-nitropyridine Step1 SNAr Displacement (MeNH2) Start->Step1 Inter1 4-(methylamino)-3-nitropyridine Step1->Inter1 Regiospecific Step2 Reduction (H2/Pd-C or Fe/AcOH) Inter1->Step2 Inter2 3-amino-4-(methylamino)pyridine (The Key Diamine) Step2->Inter2 Step3 Cyclization (Cyclopropanecarboxylic Acid) Inter2->Step3 Condensation Product 2-cyclopropyl-1-methyl- 1H-imidazo[4,5-c]pyridine Step3->Product >75% Yield

Figure 1: The regioselective synthesis pathway ensuring the 1-methyl assignment.

Part 2: Troubleshooting & Optimization Guide

Issue 1: Low Yield During Cyclization (The "Black Tar" Scenario)

Symptom: The reaction mixture turns black/viscous in PPA; workup yields <30%. Root Cause: The cyclopropyl ring is acid-sensitive. Prolonged heating (>140°C) in PPA causes ring opening and polymerization.

Corrective Protocol (The Two-Step Method): Instead of forcing the reaction in PPA, separate the acylation from the dehydration .

StepReagentsConditionsWhy?
1. Acylation Cyclopropanecarbonyl chloride (1.1 eq), TEA, DCM0°C to RT, 2hForms the amide intermediate cleanly without thermal stress.
2. Isolation Water wash, dry, evaporate--Removes HCl salts that could catalyze degradation.
3. Cyclization AcOH (Glacial) or EtOH/HClReflux (80-100°C)Milder acidic conditions sufficient to close the ring but spare the cyclopropyl group.

Expert Tip: If the ring refuses to close in AcOH, use Eaton’s Reagent (7.7 wt% P2O5 in methanesulfonic acid) at 80°C. It is a powerful dehydrating agent like PPA but much less viscous and effective at lower temperatures [1].

Issue 2: Product Loss During Workup

Symptom: TLC shows product, but aqueous extraction yields nothing. Root Cause: Imidazo[4,5-c]pyridines are amphoteric and highly polar. In acidic media (pH < 4), they are protonated (water-soluble). In very basic media, they may also have solubility issues or form emulsions.

Recovery Protocol:

  • Neutralization: Carefully adjust the reaction mixture to pH 8–9 using saturated NaHCO3 or NH4OH. Do not use strong NaOH pellets as this can cause local heating and degradation.

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Extraction Solvent: Do not use pure Ethyl Acetate. Use a mixture of CHCl3:Isopropanol (3:1) or DCM:MeOH (9:1) . The alcohol component is critical to solvate the polar heterocycle.

Issue 3: Incomplete Reduction of the Nitro Precursor

Symptom: Reddish impurities persist; cyclization fails. Root Cause: Partial reduction of 4-(methylamino)-3-nitropyridine leads to hydroxylamine intermediates, which do not cyclize correctly.

Validation Check:

  • H2/Pd-C: Ensure the catalyst is not poisoned by sulfur (if thio-reagents were used upstream).

  • Alternative: Use Fe powder/NH4Cl in EtOH/Water (Bechamp conditions). This is milder and often cleaner for nitropyridines than catalytic hydrogenation, avoiding over-reduction of the pyridine ring [2].

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use cyclopropanecarboxaldehyde instead of the acid? A: Yes, via oxidative cyclization . React the diamine (3-amino-4-methylaminopyridine) with the aldehyde in the presence of Na2S2O5 (sodium metabisulfite) in DMF or ethanol. This proceeds via an imine intermediate followed by in-situ oxidation. This method is often higher yielding (approx. 80%) because it avoids the water elimination step required by carboxylic acids [3].

Q2: Why is the N1-methyl isomer preferred over N3? A: In drug discovery, the N1-methyl placement often mimics the glycosidic bond found in purine nucleosides (adenosine/guanosine). The N1-isomer projects the C2-cyclopropyl group into a specific vector often required for binding pockets in viral fusion proteins (e.g., RSV inhibitors) [4].

Q3: My product has a melting point 20°C lower than reported. Why? A: This usually indicates water retention. The imidazole nitrogen can hydrogen bond strongly with water. Dry the sample under high vacuum (0.1 mbar) at 60°C for 12 hours over P2O5.

Part 4: Experimental Data Summary

Comparison of Cyclization Methods for 2-Cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine

MethodReagentsTemp (°C)Yield (%)Purity Profile
Method A PPA (One-pot)150°C35-45%Low (Tar formation)
Method B Eaton's Reagent90°C65-70%High (Clean reaction)
Method C Two-step (Acyl Cl -> AcOH)100°C78-85% Excellent
Method D Oxidative (Aldehyde/Na2S2O5)Reflux70-75%Good (Bisulfite adducts possible)

References

  • Eaton, P. E., et al. "Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid." Journal of Organic Chemistry, 38.23 (1973): 4071-4073. Link

  • Goker, H., et al. "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Molecular Diversity, 28 (2024): 2817–2829.[1] Link

  • Harer, S. L., et al. "One-step synthesis of 3H-imidazo[4,5-b]pyridines from aldehydes and 2-nitro-3-aminopyridine through reductive cyclization."[2] Tetrahedron Letters, 51 (2010). (Cited in Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine...). Link

  • Cui, T., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update." RSC Advances, (2021). Link

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine. This resource is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during experimentation with this compound. The following information is based on established principles for compounds with similar structures, as 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine is a novel molecule without extensive public data.

Our guidance is structured in a question-and-answer format to provide direct and actionable solutions.

Section 1: Frequently Asked Questions (FAQs)
Q1: What are the likely physicochemical properties of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine that affect its solubility?

A1: Based on its chemical structure, we can infer the following properties that are critical to understanding its solubility behavior:

  • Weakly Basic Nature: The imidazo[4,5-c]pyridine core contains nitrogen atoms that can be protonated. This makes the compound a weak base. The solubility of weakly basic drugs is typically pH-dependent, with higher solubility observed at a pH below the compound's pKa.[1][2][3][4]

  • Lipophilicity: The presence of a cyclopropyl group and a methyl group contributes to the molecule's lipophilic (fat-loving) character. This inherent lipophilicity is a primary reason for its low intrinsic solubility in aqueous buffers.

  • Crystalline Structure: If the compound is in a stable crystalline form, additional energy is required to break the crystal lattice before it can dissolve.[5] This can further limit its apparent solubility.

Q2: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous buffer like PBS at pH 7.4?

A2: This is a common issue known as "crashing out." It occurs because:

  • Solvent Shift: 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine is likely highly soluble in a polar aprotic solvent like DMSO. When a concentrated DMSO stock is introduced into an aqueous buffer, the solvent environment abruptly changes from one that favors the compound to one that does not.

  • Exceeding Aqueous Solubility Limit: The final concentration of the compound in the aqueous buffer, even with a small percentage of DMSO, is likely far above its thermodynamic solubility limit at that pH.

  • Kinetic vs. Thermodynamic Solubility: While a supersaturated solution might be transiently formed, it is unstable, and the compound will quickly precipitate to reach its more stable, lower thermodynamic solubility.

Q3: What is the first and most critical experiment I should perform to understand the solubility of this compound?

A3: The most crucial initial experiment is to determine the pH-solubility profile . This will quantify how the solubility of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine changes across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[6][7][8] This data is fundamental for designing appropriate formulation strategies. For a weakly basic compound, you should expect to see significantly higher solubility at lower pH values.[3][4]

Section 2: Troubleshooting & Solution Guides
Issue 1: My compound is not soluble enough in neutral pH buffer (e.g., PBS pH 7.4) for my in vitro assay.

This is the most common challenge. The following strategies are presented in order of increasing complexity.

Scientific Rationale: As a weak base, protonating the molecule by lowering the pH will form a more polar salt, which is significantly more water-soluble.[9] This relationship is described by the Henderson-Hasselbalch equation.[10][11][12][13]

When to Use: This is the best first-line approach for any application where a slight deviation from neutral pH is tolerable for the experimental system (e.g., some cell-free biochemical assays).

Protocol: Generating a pH-Solubility Profile

  • Prepare Buffers: Prepare a series of buffers covering a range from pH 2 to pH 8 (e.g., HCl for pH 2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4).[6][14]

  • Add Excess Compound: Add an excess amount of solid 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine to a small volume of each buffer in separate vials.

  • Equilibrate: Shake or rotate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]

  • Separate Solid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant, filter it (e.g., through a 0.22 µm PVDF filter), and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.[6]

Expected Outcome & Data Presentation: You can summarize the results in a table to clearly visualize the pH-dependent solubility.

pHTemperature (°C)Measured Solubility (µg/mL)
2.025> 2000
4.525850
6.82525
7.425< 5

This data clearly demonstrates that lowering the pH is a highly effective way to increase the solubility of your compound.

Scientific Rationale: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[15]

When to Use: When pH adjustment is not possible (e.g., in many cell-based assays where physiological pH must be maintained). However, be aware that co-solvents can have their own biological or off-target effects.

Common Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO) - Note: Always keep the final concentration below 0.5%, preferably below 0.1%, in cellular assays to avoid toxicity.

Experimental Workflow:

  • Prepare a high-concentration stock of your compound in 100% co-solvent (e.g., 10 mg/mL in PEG 400).

  • Perform serial dilutions of this stock into your final aqueous buffer.

  • Visually inspect for precipitation and quantify the concentration of the highest clear solution to determine the solubility enhancement.

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that is water-soluble.[16][17][][19][20]

When to Use: Excellent for in vivo studies (e.g., parenteral injections) and some in vitro applications. They are generally considered safe and are used in many approved pharmaceutical products.[19][21]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®)

Protocol: Preparing a Cyclodextrin Formulation

  • Prepare a solution of the cyclodextrin in water or buffer (e.g., 20-40% w/v HP-β-CD).

  • Slowly add the solid 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine to the cyclodextrin solution while stirring or sonicating.

  • Allow the mixture to equilibrate for several hours or overnight.

  • Filter the solution through a 0.22 µm filter to remove any undissolved particles.

  • Determine the final concentration of the solubilized compound via an analytical method.

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can solubilize your lipophilic compound, while the hydrophilic shell keeps the entire structure dispersed in water.[22][23][24]

When to Use: Useful for both in vitro and in vivo formulations, but careful selection is required as some surfactants can be harsh on cells.

Common Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Polysorbate 20 (Tween® 20)

  • Solutol® HS 15

  • Kolliphor® EL (formerly Cremophor® EL)

Section 3: Decision-Making Workflow & Visual Guides

To help you select the best strategy, the following workflow provides a logical decision path.

Solubility_Workflow cluster_start Initial Problem cluster_eval Characterization cluster_decision Strategy Selection cluster_solutions Formulation Approaches Start Compound precipitates in aqueous buffer (pH 7.4) pH_Profile Perform pH-Solubility Profile (See Protocol) Start->pH_Profile Assay_Tolerate_pH Can the assay tolerate low pH? pH_Profile->Assay_Tolerate_pH Use_Low_pH Solution: Use acidic buffer (e.g., pH 4.5-6.0) Assay_Tolerate_pH->Use_Low_pH Yes Cell_Based Is it a cell-based assay? Assay_Tolerate_pH->Cell_Based No CoSolvent Option 1: Co-solvents (e.g., <0.5% DMSO, PEG400) Check for toxicity. Cell_Based->CoSolvent Yes InVivo Is it for an in vivo study? Cell_Based->InVivo No (e.g., Biochemical) Cyclodextrin Option 2: Cyclodextrins (e.g., HP-β-CD) Generally safer for cells. CoSolvent->Cyclodextrin If toxicity is a concern InVivo->CoSolvent No InVivo_CD Preferred: Cyclodextrin (e.g., SBE-β-CD) Well-established safety profile. InVivo->InVivo_CD Yes InVivo_Surfactant Alternative: Surfactant (e.g., Polysorbate 80) Consider tolerability. InVivo_CD->InVivo_Surfactant If complexation is poor

Caption: Decision workflow for selecting a solubility enhancement strategy.

Section 4: Summary of Approaches

The table below provides a comparative summary of the primary solubilization techniques discussed.

TechniqueMechanism of ActionProsConsBest For
pH Adjustment Increases ionization of the weakly basic compound, forming a soluble salt.[9]Simple, highly effective, inexpensive.Limited to applications that can tolerate non-physiological pH.Biochemical assays, analytical method development.
Co-solvents Reduces the polarity of the aqueous solvent system.[15]Easy to prepare, effective for moderate solubility increases.Potential for compound precipitation upon dilution, biological toxicity.[25][26]In vitro screening, early-stage non-cellular assays.
Cyclodextrins Forms a host-guest inclusion complex, shielding the hydrophobic drug.[16][17]Low toxicity, high solubilization capacity, used in commercial products.[19]Can be more expensive, potential for drug displacement.In vivo studies (parenteral), cell-based assays, oral formulations.
Surfactants Incorporates the drug into the hydrophobic core of micelles.[22][23]High solubilization capacity.[27]Potential for cell toxicity, can interfere with some assays.In vivo and in vitro formulations where biocompatibility is confirmed.
References
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Google Cloud.
  • The Role of Surfactants in Compounded Preparation - THE PCCA BLOG. (2022, January 5). PCCA.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
  • Excipients for Parenterals. (2023, March 10). Pharma Excipients.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Touro University.
  • Overcoming Excipient Risks and Challenges for Parenteral Formulations - MilliporeSigma. (n.d.). MilliporeSigma.
  • What Are Surfactants? Uses, Benefits, and Safety - Musim Mas. (2025, May 14). Musim Mas.
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.). BOC Sciences.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6). Chemical Journals.
  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (2022, April 19). LinkedIn.
  • Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - Taylor & Francis. (2018, July 13). Taylor & Francis Online.
  • API Solubility: Key Factor in Oral Drug Bioavailability - BOC Sciences. (n.d.). BOC Sciences.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (2025, February 22). National Center for Biotechnology Information.
  • Surfactants and their Role in Pharmaceutical Product Development: An overview. (2019, December 5). ResearchGate.
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology.
  • Excipients' Attributes Crucial for Parenteral Preparation - Roquette. (2026, February 18). Roquette.
  • Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19 - PMC. (2022, March 21). National Center for Biotechnology Information.
  • SOP for pH-Solubility Profiling of Drug Candidates. (2025, January 25). LinkedIn.
  • The solubility of drugs - Basicmedical Key. (2016, August 14). Basicmedical Key.
  • pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs | Molecular Pharmaceutics - ACS Publications. (2015, May 18). American Chemical Society Publications.
  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed. (2008, December 15). National Center for Biotechnology Information.
  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules - ACS Publications. (2006, November 7). American Chemical Society Publications.
  • Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed. (2006, November 15). National Center for Biotechnology Information.
  • Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist | AccessPhysiotherapy. (n.d.). AccessPhysiotherapy.
  • Full article: Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates - Taylor & Francis. (2008, October 20). Taylor & Francis Online.
  • Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. (2012, December 12). Journal of Medical and Pharmaceutical and Allied Sciences.
  • PH and Solvent Effect on Drug Solubility. (n.d.). SlideShare.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Taylor & Francis Online.
  • Henderson Hasselbalch Equation: Basics & Real-World Uses - Microbe Notes. (2024, August 27). Microbe Notes.
  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC. (n.d.). National Center for Biotechnology Information.
  • Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15). WuXi AppTec.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17). World Pharma Today.
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - Pharma Excipients. (2020, February 26). Pharma Excipients.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). World Health Organization.
  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium | Request PDF - ResearchGate. (2025, October 7). ResearchGate.
  • Determination of pH-Solubility Profile and Development of Predict... - Ingenta Connect. (2024, October 1). Ingenta Connect.
  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC. (2024, June 13). National Center for Biotechnology Information.

Sources

Troubleshooting

Identification of degradation products of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine via LC-MS

Introduction: The Analytical Challenge Welcome to the Technical Support Center. You are likely here because you are characterizing 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine , a scaffold structurally related to dea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Welcome to the Technical Support Center. You are likely here because you are characterizing 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine , a scaffold structurally related to deazapurines and often investigated for antiviral or CNS activity.

Profiling degradation products for this molecule presents a specific set of chemical challenges:

  • The Basic Nitrogen: The pyridine nitrogen makes the molecule basic and prone to N-oxidation.

  • The Cyclopropyl Moiety: While kinetically stable, this ring introduces strain and is susceptible to radical-mediated opening (photolysis) or acid-catalyzed ring opening under extreme stress.

  • Isomeric Confusion: Distinguishing between N-oxides and hydroxylated byproducts requires precise MS/MS fragmentation logic.

This guide is structured to move you from Method Optimization to Stress Testing and finally Structure Elucidation .

Module 1: Method Development & Optimization

Troubleshooting Guide: LC-MS Acquisition Parameters

User Query: I am seeing poor peak shape and low sensitivity for the parent compound in ESI+. How do I fix this?

Scientist Response: The imidazo[4,5-c]pyridine core is a heteroaromatic base. Your method must ensure the molecule is fully protonated for ESI+ sensitivity while maintaining a peak shape that prevents tailing caused by secondary interactions with silanols on the column.

ParameterRecommendationScientific Rationale
Column Phase C18 with Polar Embedded Group or C18-PFPStandard C18 often fails to retain polar basic heterocycles. A PFP (Pentafluorophenyl) phase offers unique selectivity for the pyridine ring and the cyclopropyl group.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5 - 4.0)Critical: Low pH ensures the pyridine nitrogen is protonated (

), maximizing

abundance in ESI.
Mobile Phase B Acetonitrile (ACN)Methanol can sometimes cause higher backpressure and different selectivity; ACN is preferred for sharper peaks with nitrogenous bases.
Ion Source ESI Positive ModeThe molecule readily accepts a proton.
Cone Voltage Optimize (typically 20-40 V)Too high will cause in-source fragmentation (loss of methyl or cyclopropyl ring) before the quadrupole.
Workflow Visualization: Method Validation Logic

The following diagram outlines the logical flow for validating your LC-MS method before starting stress testing.

LCMS_Validation Start Method Development Check_Shape Check Peak Shape Start->Check_Shape Adjust_pH Adjust pH (3.0-4.0) Check_Shape->Adjust_pH Tailing > 1.5 Check_Sens Check Sensitivity (S/N > 10) Check_Shape->Check_Sens Pass Adjust_pH->Check_Shape Source_Opt Optimize ESI Source (Temp/Gas Flow) Check_Sens->Source_Opt Low Signal Linearity Linearity Check (R² > 0.99) Check_Sens->Linearity Pass Source_Opt->Check_Sens Ready Ready for Stress Testing Linearity->Ready

Caption: Decision tree for optimizing LC-MS conditions prior to forced degradation studies.

Module 2: Forced Degradation Protocols (Stress Testing)

Troubleshooting Guide: Designing the Stress Test

User Query: I need to perform forced degradation according to ICH Q1A(R2). Which conditions are most relevant for this specific structure?

Scientist Response: You must target the chemical vulnerabilities of the imidazo[4,5-c]pyridine scaffold. While you must perform all standard tests, Oxidation and Photolysis are the highest risks for this molecule.

Recommended Stress Conditions
Stress TypeConditionTarget Degradation MechanismExpected Mass Shift
Acid Hydrolysis 0.1 N HCl, 60°C, 24hCyclopropyl Ring Opening: Acid-catalyzed cleavage of the strained ring.

(Hydration) or Isomerization
Base Hydrolysis 0.1 N NaOH, 60°C, 24hAmide/Imine Hydrolysis: The imidazole ring is generally stable to base, but check for ring opening at extreme pH.

(Ring opening to diamine)
Oxidation 3%

, RT, 4h
N-Oxidation: The pyridine nitrogen is highly susceptible to oxidation.

(N-Oxide)
Photolysis 1.2 million lux hoursRadical Processes: Cyclopropyl ring expansion or radical oxidation.

(Desaturation) or

Critical Note on Mass Balance: According to ICH Q1A(R2), you should aim for 5-20% degradation [1]. If you degrade >20%, you risk creating "secondary degradants" (degradants of degradants) which are chemically irrelevant and complicate the analysis.

Module 3: Structure Elucidation & Data Interpretation

Troubleshooting Guide: Identifying the Impurities

User Query: I have a degradation product with M+16. Is it a hydroxylated impurity or an N-oxide?

Scientist Response: This is the most common confusion. Both result in a +16 Da shift. You must use MS/MS fragmentation to distinguish them.

  • N-Oxide (Pyridine N-O):

    • Characteristic: The Oxygen is on the nitrogen.

    • Fragmentation: N-oxides often show a characteristic loss of 16 Da (Oxygen) or 17 Da (OH radical) during fragmentation.

    • Retention Time: N-oxides are typically more polar than the parent and elute earlier on Reverse Phase (C18).

  • Hydroxylation (C-OH):

    • Characteristic: The Oxygen is on a carbon (likely the cyclopropyl or methyl group).

    • Fragmentation: You will typically see a loss of 18 Da (

      
      )  from the aliphatic hydroxyl group.
      
    • Retention Time: Variable, but often elutes closer to the parent than the N-oxide.

Degradation Pathway Visualization

The following diagram illustrates the primary degradation pathways you are likely to observe for 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine.

Degradation_Pathways Parent Parent Molecule (MW ~173) Oxidation Oxidation (H2O2) Parent->Oxidation Acid Acid Stress (HCl) Parent->Acid Photo Photolysis (UV) Parent->Photo N_Oxide Pyridine N-Oxide (+16 Da) Elutes Earlier Oxidation->N_Oxide Major Ring_Open Cyclopropyl Ring Opening (+18 Da / Isomer) Formation of propanol chain Acid->Ring_Open Minor (Strained Ring) Radical Radical Oxidation/Rearrangement (+16 Da or -2 Da) Photo->Radical

Caption: Primary degradation pathways for 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine under ICH stress conditions.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does the cyclopropyl group complicate the MS spectrum? A: The cyclopropyl ring is strained. In the MS source (especially at high cone voltages), it can undergo ring opening or loss of the entire


 radical (41 Da). Ensure you distinguish in-source fragmentation from actual degradation by checking the chromatogram. If the "fragment" has the same retention time as the parent, it is happening inside the MS, not in your sample vial.

Q2: What is the reference standard for the N-oxide? A: If you cannot purchase the N-oxide standard, you can synthesize a crude marker in-situ. React a small amount of your parent compound with excess


 (30%) in Acetonitrile for 2 hours. Inject this mixture to identify the Retention Time (RT) and MS spectrum of the N-oxide [2].

Q3: My mass accuracy is off. What is the exact mass? A:

  • Formula:

    
    
    
  • Monoisotopic Mass: 173.0953 Da

  • 
    :  174.1026 Da
    
  • N-Oxide

    
    :  190.0975 Da
    

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Council for Harmonisation.

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[3][4] Advanced Drug Delivery Reviews.

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.

Sources

Optimization

Technical Support Center: Imidazo[4,5-c]pyridine Synthesis &amp; Regiocontrol

Subject: Troubleshooting Regioisomer Formation in Imidazo[4,5-c]pyridine Scaffolds To: Medicinal Chemistry & Process Development Teams From: Senior Application Scientist, Heterocycle Core Group Executive Summary The imid...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Regioisomer Formation in Imidazo[4,5-c]pyridine Scaffolds To: Medicinal Chemistry & Process Development Teams From: Senior Application Scientist, Heterocycle Core Group

Executive Summary

The imidazo[4,5-c]pyridine scaffold is a "privileged structure" in kinase inhibitor discovery, but it presents a notorious synthetic challenge: Regioselectivity .

The core issue arises from the tautomeric ambiguity of the imidazole ring (N1 vs. N3) and the nucleophilicity of the pyridine nitrogen (N5). Users typically encounter two distinct failure modes:

  • Cyclization Ambiguity: Formation of [4,5-c] vs [4,5-b] isomers during ring closure (less common, but possible with specific precursors).

  • Functionalization Ambiguity (The "N-Alkylation Problem"): Direct alkylation of the formed scaffold yields inseparable mixtures of N1, N3, and N5 isomers.

This guide provides a decision framework to resolve these issues, prioritizing "Prevention" (Pre-cyclization design) over "Cure" (Post-synthesis separation) .

Module 1: The "Prevention" Strategy (Pre-Cyclization Design)

The Golden Rule: Never rely on direct alkylation of the imidazo[4,5-c]pyridine core if a scalable, single-isomer route is required.

The most robust method to guarantee a specific regioisomer is to install the substituent on the pyridine amine before closing the imidazole ring.

Protocol: Regioselective Synthesis via Displacement

To synthesize the N1-substituted isomer exclusively:

  • Starting Material: 4-chloro-3-nitropyridine.

  • Step A (SnAr): Displace the chloride with your primary amine (

    
    ). This installs the "N1" substituent at the correct position (C4 of the pyridine).
    
  • Step B (Reduction): Reduce the nitro group (

    
     or 
    
    
    
    ) to yield the 3-amino-4-(alkylamino)pyridine.
  • Step C (Cyclization): Condense with orthoester or carboxylic acid.

Why this works: The regiochemistry is "locked" by the initial displacement. There is no ambiguity.

DOT Diagram: The "Locked" Pathway

G SM 4-chloro-3-nitropyridine Inter1 Step A: SnAr (Installs R-group) SM->Inter1 + R-NH2 Inter2 Step B: Reduction (Forms Diamine) Inter1->Inter2 Reduction Product N1-Substituted Imidazo[4,5-c]pyridine (Single Isomer) Inter2->Product Cyclization (Orthoester)

Caption: The "Locked" Pathway guarantees N1 selectivity by installing the substituent prior to ring closure.

Module 2: The "Cure" Strategy (Direct Alkylation Troubleshooting)

If you must alkylate an existing imidazo[4,5-c]pyridine core (e.g., late-stage functionalization), you will fight a thermodynamic vs. kinetic battle.

FAQ: Why am I getting a mixture of N1, N3, and N5 isomers?

The imidazo[4,5-c]pyridine core exists in a tautomeric equilibrium.

  • N1 & N3 (Imidazole): These are the most acidic sites (

    
    ). Under basic conditions, the anion forms here.
    
  • N5 (Pyridine): This nitrogen is basic. While less nucleophilic than the anion, it can compete, especially if the imidazole nitrogens are sterically hindered.

Regioselectivity Rules of Thumb:

  • Steric Control: Large substituents at C4 (pyridine ring) block N3 alkylation, favoring N1 . Large substituents at C2 (imidazole) push alkylation toward the less hindered isomer.

  • Electronic Control: Electron-withdrawing groups on the pyridine ring decrease the nucleophilicity of N5, reducing N5-quaternization byproducts.

Troubleshooting Table: Optimization Matrix
ObservationProbable CauseCorrective Action
Mixture of N1/N3 isomers (~1:1) Lack of steric bias; rapid equilibrium.Switch Base: Use a bulky base like

or NaH to push for the thermodynamic product (usually N1, but substrate dependent).Switch Solvent: Change from DMF (polar aprotic) to Toluene (non-polar) to utilize H-bonding direction if applicable.
Significant N5 (Pyridine) Alkylation Reaction condition too neutral; Pyridine N is acting as a base.Increase Basicity: Ensure full deprotonation of the imidazole NH (use NaH/THF). The anion is

x more nucleophilic than the neutral pyridine N.
Low Conversion Poor solubility or moisture quenching.Protocol Check: Use anhydrous DMF/DMA. Add 18-crown-6 if using

to boost anion reactivity.
Module 3: Analytical Discrimination (The "Truth" Test)

You cannot rely on LCMS retention times alone to distinguish N1 vs N3 isomers. You must use NMR.[1][2]

Protocol: Distinguishing Isomers via NOESY
  • Sample Prep: 10-15 mg in

    
     (avoid 
    
    
    
    if peaks broaden due to H-bonding).
  • Experiment: 2D NOESY (mixing time 500ms).

Diagnostic Signals:

  • N1-Isomer: Look for NOE cross-peaks between the N-Alkyl protons and H7 (pyridine ring) or H2 (imidazole ring).

    • Note: H7 is the proton "below" the N1 position.

  • N3-Isomer: Look for NOE cross-peaks between the N-Alkyl protons and H4 (pyridine ring).

    • Note: H4 is the singlet typically found further downfield due to the adjacent pyridine nitrogen.

DOT Diagram: Analytical Logic Flow

Logic Start Isolate Isomer NOESY Run 2D NOESY (DMSO-d6) Start->NOESY CheckH4 Cross-peak: N-Alkyl ↔ H4? NOESY->CheckH4 N3 Result: N3-Isomer CheckH4->N3 Yes CheckH7 Cross-peak: N-Alkyl ↔ H7? CheckH4->CheckH7 No N1 Result: N1-Isomer CheckH7->N1 Yes

Caption: Decision tree for assigning regioochemistry using Nuclear Overhauser Effect (NOE) data.

Module 4: Advanced Protocols
Protocol A: Mitsunobu Alkylation (Alternative to Sn2)

If standard alkylation fails or yields N5 byproducts, use Mitsunobu conditions. This often favors the N3 isomer due to the steric bulk of the triphenylphosphine intermediate, although results vary by substrate.

  • Reagents: Imidazo[4,5-c]pyridine (1.0 eq), Alcohol (1.2 eq),

    
     (1.5 eq).
    
  • Solvent: Anhydrous THF or Toluene.

  • Addition: Cool to 0°C. Add DIAD/DEAD (1.5 eq) dropwise.

  • Note: This reaction is sensitive to

    
    .[3] If the imidazole is too acidic, the reaction may stall.
    
References
  • Synthesis of Imidazo[4,5-c]pyridines via Displacement

    • Temple, C., et al. "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines."[4] Journal of Medicinal Chemistry 30.10 (1987): 1746-1751.[4]

  • Regioselectivity in Alkylation (Steric Control)

    • Pokhodylo, N. T., et al. "Regioselectivity of the alkylation of imidazo[4,5-b]pyridines.
  • NMR Discrimination (NOESY/HMBC)

    • BenchChem Technical Guide.[5] "A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC." (Applied to [4,5-c] analogues via symmetry principles).

  • Mitsunobu Reaction on Heterocycles

    • Fukuyama, T., et al. "The Mitsunobu Reaction."[3][6][7] Organic Reactions (General mechanism and pKa constraints).

Sources

Troubleshooting

Technical Support Center: Minimizing Hygroscopicity of 2-Cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine Salts

Welcome to the technical support center for managing the hygroscopicity of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine salts. This resource is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing the hygroscopicity of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine salts. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on understanding, troubleshooting, and minimizing moisture-related challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a significant concern for pharmaceutical salts like those of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine?

Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere.[1][2] For active pharmaceutical ingredients (APIs), this is a critical parameter as excessive moisture uptake can lead to a host of problems, including:

  • Physical Instability : Moisture can cause caking, clumping, or even deliquescence (dissolving in the absorbed water), which complicates handling, weighing, and formulation.[3]

  • Chemical Degradation : The presence of water can accelerate hydrolysis or other degradation pathways, reducing the chemical stability and shelf-life of the API.[4]

  • Changes in Crystal Form : Moisture can induce transitions between different polymorphic forms or lead to the formation of hydrates.[5][6] Such changes can significantly alter the drug's solubility, dissolution rate, and bioavailability.[7][8]

  • Compromised Dosage Form Performance : In a final drug product, changes in the API's physical properties due to moisture can affect the performance and stability of the formulation.[3]

Therefore, evaluating and controlling hygroscopicity early in development is crucial for selecting a viable salt form.[9]

Q2: What intrinsic and extrinsic factors influence the hygroscopicity of a 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine salt?

The hygroscopicity of a specific salt is a result of a complex interplay of factors related to both the API and its environment:

  • The API's Molecular Structure : The presence of polar functional groups in the 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine molecule can create sites for hydrogen bonding with water.

  • The Counterion : The choice of the counterion used to form the salt is a primary determinant of hygroscopicity. Salts of mineral acids, for instance, tend to be more polar and, consequently, more hygroscopic.[4] In contrast, larger, more hydrophobic counterions can reduce hygroscopicity.[10]

  • Crystal Lattice and Polymorphism : The arrangement of molecules and ions in the crystal lattice plays a crucial role.[6] Different polymorphs (different crystal structures of the same compound) can exhibit different hygroscopic behaviors.[7][8] Amorphous forms, lacking a defined crystal structure, are generally more hygroscopic than their crystalline counterparts.

  • Environmental Conditions : Temperature and relative humidity (RH) are key external factors. Higher RH provides a greater driving force for moisture uptake.

Q3: How is the hygroscopicity of a novel salt form typically evaluated and classified?

The most common and robust method for evaluating hygroscopicity is Gravimetric Sorption Analysis (GSA) , often performed using a Dynamic Vapor Sorption (DVS) instrument.[9][] This technique involves placing a small amount of the sample in a controlled chamber and measuring the change in mass as the relative humidity is systematically varied at a constant temperature.[12]

The data generated allows for the classification of the material's hygroscopicity. The European Pharmacopoeia (Ph. Eur.) provides a widely used classification system based on the percentage of weight gain after 24 hours of exposure to 80% relative humidity at 25°C.[1][13]

Hygroscopicity ClassificationWeight Increase (% w/w)Description
Non-hygroscopic < 0.12%Essentially no moisture absorption.[13]
Slightly hygroscopic ≥ 0.2% and < 2%Small amount of moisture absorption.[13]
Hygroscopic ≥ 2% and < 15%Appreciable moisture absorption.[13]
Very hygroscopic ≥ 15%Significant moisture absorption.[13]

Table 1: European Pharmacopoeia Classification of Hygroscopicity.[1][13]

Troubleshooting and Optimization Guide

Q4: My current salt form of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine is highly hygroscopic and difficult to handle. What are my options?

Discovering that a promising salt form is highly hygroscopic is a common challenge in drug development. A systematic approach is recommended to find a more suitable alternative.

Workflow for Addressing a Hygroscopic Salt Form

A Initial Salt is Hygroscopic B Perform Salt Screening A->B C Perform Polymorph Screening A->C D Consider Formulation Strategies A->D E Select a diverse range of counterions (e.g., HCl, HBr, mesylate, tosylate, napsylate, edisylate) B->E H Screen for different crystalline forms (polymorphs, hydrates, solvates) C->H J Develop a moisture-protective formulation (e.g., film coating, encapsulation) D->J F Characterize new salts for hygroscopicity, solubility, and stability E->F G Identify a lead candidate with a balanced physicochemical profile F->G L New, Optimized Salt Form G->L I Identify a stable, less hygroscopic polymorph H->I I->L K Select optimal excipients and packaging J->K

Caption: Decision workflow for mitigating hygroscopicity.

  • Perform a Salt Screening: This is the most effective strategy.[14][15] The goal is to create a variety of new salts and identify one with a superior balance of properties.[16]

    • Counterion Selection : Choose a diverse set of pharmaceutically acceptable counterions. Consider both simple inorganic acids (e.g., HBr, H₂SO₄) and more complex organic sulfonic acids (e.g., mesylate, tosylate) or dicarboxylic acids. Larger, more hydrophobic counterions can sometimes impart lower hygroscopicity.[4][10]

    • Characterization : Each new salt should be rigorously characterized for its crystallinity, solubility, stability, and hygroscopicity to select the best candidate.[15]

  • Conduct a Polymorph Screen: Different crystalline forms (polymorphs) of the same salt can have markedly different physical properties, including hygroscopicity.[6][8] A thorough polymorph screen on your current hygroscopic salt might reveal a more stable, less hygroscopic crystalline form.[14]

  • Explore Formulation Strategies: If changing the salt form is not feasible, formulation approaches can be used to protect the API from moisture.[17]

    • Moisture-Barrier Coating : Applying a hydrophobic film coating to tablets or granules can significantly reduce moisture penetration.

    • Encapsulation : Enclosing the API in a less hygroscopic matrix or shell.

    • Co-processing with Hydrophobic Excipients : Blending the API with excipients that have a low affinity for water.

    • Packaging : Using high-barrier packaging materials and including desiccants can protect the final product during storage.[17]

Q5: I have synthesized several new salts of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine. How do I design an efficient screening protocol to assess and compare their hygroscopicity?

An efficient, tiered approach allows you to quickly eliminate less desirable candidates and focus resources on the most promising ones.[18]

Salt Screening Workflow for Hygroscopicity Assessment

cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Candidate Selection cluster_2 Tier 3: Lead Optimization A Synthesize and Isolate New Salt Forms B Confirm Salt Formation & Assess Crystallinity (e.g., XRPD, DSC, TGA) A->B C Hygroscopicity Assessment (DVS/GSA: 0-90% RH at 25°C) B->C D Categorize Hygroscopicity (Non-hygroscopic to Very Hygroscopic) C->D E Assess Aqueous Solubility D->E F Evaluate Physical & Chemical Stability E->F G Select 1-2 Lead Candidates with Balanced Properties F->G H Conduct Polymorph Screening on Lead Candidates G->H I Full Characterization and Selection of Final Salt Form H->I

Caption: A tiered approach to salt screening and hygroscopicity evaluation.

Step-by-Step Experimental Protocol:

  • Initial Characterization (Tier 1):

    • Confirmation of Salt Formation : Use techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm that a new crystalline salt has been formed, rather than a physical mixture of the freebase and the acid.[15]

    • Hygroscopicity Screening : Perform a rapid Dynamic Vapor Sorption (DVS) analysis on each new salt. A typical experiment would involve:

      • Equilibrating the sample at a low RH (e.g., 5% RH).

      • Ramping the RH up to 90% or 95% in defined steps (e.g., 10% increments), allowing the sample to equilibrate at each step.

      • Ramping the RH back down to the starting point to assess the reversibility of water sorption.

    • Data Analysis : Plot the change in mass versus RH to generate a sorption/desorption isotherm. From this, you can determine the overall water uptake and classify the salt's hygroscopicity.

  • Candidate Selection (Tier 2):

    • Prioritization : Based on the DVS data, prioritize salts that are non-hygroscopic or only slightly hygroscopic.

    • Solubility Assessment : Determine the aqueous solubility of the promising candidates. Often, there is a trade-off between low hygroscopicity and high solubility, so the goal is to find an optimal balance.[5]

    • Preliminary Stability : Assess the short-term chemical and physical stability of the selected salts under accelerated conditions (e.g., 40°C/75% RH), as per ICH guidelines.[19]

  • Lead Optimization (Tier 3):

    • Selection : Choose the top one or two candidates that demonstrate the best overall profile of low hygroscopicity, adequate solubility, and good stability.

    • In-depth Characterization : Perform a more comprehensive characterization on these lead candidates, including a polymorph screen, to ensure the most stable and developable form is chosen.[14]

Q6: During a DVS experiment, my salt showed a sharp, irreversible increase in water uptake above a certain RH, and the sample appeared wet afterwards. What does this mean?

This phenomenon is known as deliquescence . It occurs at the critical relative humidity (CRH) , where the solid absorbs enough atmospheric moisture to dissolve and form an aqueous solution. This is generally an undesirable property for a pharmaceutical solid as it represents a significant physical instability. If deliquescence is observed, that salt form is often deprioritized unless it occurs at a very high relative humidity (e.g., >90% RH) that is unlikely to be encountered during manufacturing or storage.

Q7: My salt's XRPD pattern changed after the DVS experiment, indicating a change in its crystal structure. What happened?

This strongly suggests the formation of a hydrate . A hydrate is a crystalline form where water molecules are incorporated into the crystal lattice in a stoichiometric ratio. This is a phase transformation induced by humidity.

  • Implications : Hydrate formation is not necessarily negative. If a stable, non-hygroscopic hydrate is formed, it can be a viable drug development candidate.[5] However, it is crucial to understand the conditions under which this transformation occurs. The DVS data can help identify the RH range where the hydrate is stable.

  • Further Investigation : You should fully characterize this new hydrate form. Determine its water content by TGA or Karl Fischer titration and assess its physicochemical properties (solubility, stability) to determine if it is a more suitable candidate than the original anhydrous form.

References

  • Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology.
  • Salt Screening. Charles River.
  • Salt Screening. (2021, February 14). Improved Pharma.
  • Stahl, P. H., & Nakano, M. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. American Pharmaceutical Review.
  • Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific.
  • Giron, D. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Chimia.
  • Hygroscopicity Evalu
  • Al-Rawwash, M., & El-khateeb, M. (2022).
  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics.
  • Kumar, L., & Singh, S. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics.
  • Hygroscopicity Assessment. Alfa Chemistry.
  • Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. (2014).
  • Hygroscopicity Testing. BOC Sciences.
  • The Physical Characterization of Hygroscopicity in Pharmaceutical Solids. Request PDF.
  • Improving API Solubility by Salt and Cocrystal Form
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.
  • Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. Request PDF.
  • Unveiling of Hygroscopicity Evaluation for Drug Formul
  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry.
  • Chin, S. F., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. Benchchem.
  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji.
  • Polymorphism. NETZSCH Analyzing & Testing.
  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs.
  • Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. ICH.
  • ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. ICH.
  • Classification of Hygroscopicity. (2024, March 7). Pharma Growth Hub.

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in HPLC Analysis of Imidazo[4,5-c]pyridines

Welcome to the technical support center for the HPLC analysis of imidazo[4,5-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of imidazo[4,5-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during chromatographic analysis of this important class of heterocyclic compounds. The question-and-answer format directly addresses specific problems, providing not just solutions but also the underlying scientific principles to empower you to conduct robust and reliable analyses.

Section 1: Mobile Phase and Baseline Stability

The mobile phase is the lifeblood of your HPLC system. Inconsistencies in its preparation and maintenance are the most frequent culprits behind baseline issues.

Question 1: I'm observing a noisy baseline with random spikes. What is the likely cause and how can I fix it?

Answer: A noisy baseline with random, sharp spikes is often indicative of dissolved gases coming out of solution and forming bubbles in the detector flow cell.[1] This is a common issue as changes in pressure and temperature from the pump to the detector can reduce the solubility of dissolved air in the mobile phase.[2]

Causality and Protocol:

  • Inadequate Degassing: The most common reason is insufficient degassing of the mobile phase before or during the analysis. While modern HPLC systems have in-line degassers, they may not be sufficient if the solvents are saturated with air.

    • Protocol: Before use, degas your mobile phase solvents (both aqueous and organic) for 10-15 minutes using sonication or by sparging with helium.[1] Always ensure your in-line degasser is functioning correctly.

  • Air Leaks: Small leaks in the system, particularly between the column and the detector, can introduce air.

    • Protocol: Inspect all fittings and connections for any signs of leaks. Tighten any loose fittings, but be careful not to overtighten, which can damage the ferrules and tubing.

  • Temperature Fluctuations: A significant temperature difference between the column and the detector can cause outgassing.

    • Protocol: Use a column oven to maintain a stable temperature. If the detector does not have temperature control, ensure it is not in an area with fluctuating ambient temperatures.

Question 2: My baseline is drifting upwards during a gradient run. What's happening?

Answer: An upwardly drifting baseline during a gradient analysis is often due to impurities in the mobile phase or a mismatch in the UV absorbance of the gradient solvents at the detection wavelength.

Causality and Protocol:

  • Contaminated Solvents: Even HPLC-grade solvents can contain trace impurities.[3] During a gradient, as the concentration of the stronger solvent (typically acetonitrile or methanol) increases, these impurities can elute, causing the baseline to rise. Water is a frequent source of contamination.

    • Protocol: Always use the highest purity HPLC or LC-MS grade solvents and freshly prepared aqueous phases. Filter all mobile phase components through a 0.45 µm or 0.22 µm filter before use.

  • UV Absorbance of Solvents: If one of your mobile phase components has a higher UV absorbance at the analytical wavelength than the other, the baseline will naturally drift as the mobile phase composition changes.

    • Protocol: Check the UV cutoff of your solvents. If possible, choose a detection wavelength where both mobile phase components have low and similar absorbance. Alternatively, you can run a blank gradient (without an injection) and use the software to subtract the baseline from your sample chromatograms.

Question 3: I'm seeing periodic, regular baseline noise (pulsations). What should I check?

Answer: Regular, pulsating baseline noise that often correlates with the pump stroke is typically a sign of a problem with the pump or check valves.

Causality and Protocol:

  • Pump Seals: Worn or dirty pump seals can cause pressure fluctuations, leading to a pulsating baseline.[3]

    • Protocol: Follow the manufacturer's instructions for cleaning and replacing the pump seals. This is a routine maintenance task that should be performed regularly.

  • Check Valves: Faulty or sticking check valves can also lead to inconsistent flow and pressure fluctuations.

    • Protocol: Remove and sonicate the check valves in methanol or isopropanol. If the problem persists, they may need to be replaced.

  • Air in the Pump: Air trapped in the pump head will cause pressure instability.

    • Protocol: Purge the pump thoroughly according to the manufacturer's guidelines to remove any trapped air bubbles.

Section 2: Column-Related Issues and Peak Shape Problems

The analytical column is where the separation happens. Issues with the column can manifest as baseline noise, pressure problems, and poor peak shape, which is a particular concern for basic compounds like imidazo[4,5-c]pyridines.

Question 4: My peaks for imidazo[4,5-c]pyridine analogs are tailing significantly. Why is this happening and what can I do to improve the peak shape?

Answer: Peak tailing for basic compounds like imidazo[4,5-c]pyridines is a classic problem in reversed-phase HPLC. It is primarily caused by secondary interactions between the basic analytes and acidic residual silanol groups on the surface of the silica-based stationary phase.[4][5]

Causality and Protocol:

  • Silanol Interactions: The basic nitrogen atoms in the imidazo[4,5-c]pyridine core can become protonated and interact ionically with deprotonated, negatively charged silanol groups on the column packing. This secondary retention mechanism leads to tailing peaks.[4][5]

    • Protocol 1: Mobile Phase pH Adjustment: Control the ionization of your analytes and the silanol groups by adjusting the mobile phase pH. For basic compounds, a mobile phase pH that is at least 2 pH units away from the analyte's pKa is recommended.[6][7] Operating at a low pH (e.g., 2.5-3.5) will protonate the basic analyte but also suppress the ionization of the silanol groups, reducing the unwanted interaction.[1][5] Conversely, a high pH (e.g., >8, if the column is stable) will keep the basic analyte neutral.

    • Protocol 2: Use of Mobile Phase Additives (Silanol Suppressors): Add a competing base to the mobile phase to "mask" the active silanol sites. Triethylamine (TEA) or diethylamine (DEA) at low concentrations (e.g., 0.05-0.1%) are commonly used.[8][9] These additives interact with the silanol groups, preventing the analyte from doing so. However, be aware that these can shorten column lifetime.[1]

    • Protocol 3: Employ a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or have a polar-embedded group to shield the residual silanols. Using a column specifically designed for the analysis of basic compounds will significantly improve peak shape.

Question 5: I'm observing "ghost peaks" in my chromatograms, even in blank runs. Where are they coming from?

Answer: Ghost peaks are extraneous peaks that appear in your chromatogram and are not related to your sample. They are often caused by contamination in the HPLC system or mobile phase, or from carryover from previous injections.

Causality and Protocol:

  • System Contamination: Contaminants can accumulate in the injector, tubing, or column.

    • Protocol: Systematically isolate the source of contamination. Start by running a blank gradient without an injection. If ghost peaks are still present, the issue is likely with the mobile phase or the system itself. Bypass the autosampler and then the column to pinpoint the contaminated component. A thorough system flush with a strong solvent (like isopropanol) is often necessary.

  • Sample Carryover: Residue from a previous, more concentrated sample can be injected with the current sample.

    • Protocol: Ensure your autosampler wash solvent is effective at removing your analytes. A wash solvent that is stronger than the mobile phase is often required. Increase the volume and number of needle washes between injections.

  • Mobile Phase Contamination: As mentioned earlier, impurities in the solvents can cause ghost peaks, especially in gradient elution.

    • Protocol: Prepare fresh mobile phase with high-purity solvents.

Section 3: Sample Preparation and Solubility

Proper sample preparation is crucial for protecting your column and ensuring accurate results. The solubility of your imidazo[4,5-c]pyridine derivatives in the sample solvent and mobile phase is a key consideration.

Question 6: My imidazo[4,5-c]pyridine compound is not very soluble in the initial mobile phase conditions. What are my options?

Answer: Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can lead to poor peak shape, including fronting and splitting. Conversely, if the analyte is not soluble in the mobile phase, it can precipitate on the column, causing pressure issues and loss of analyte.

Causality and Protocol:

  • Solvent Mismatch: The ideal sample solvent is the mobile phase itself. If solubility is an issue, you may need to use a small amount of a stronger, miscible organic solvent.

    • Protocol: Aim to dissolve your sample in the weakest solvent possible that still provides adequate solubility. If you must use a stronger solvent, keep the injection volume as small as possible to minimize peak distortion.

  • pH-Dependent Solubility: The solubility of ionizable compounds like imidazo[4,5-c]pyridines can be highly dependent on pH.

    • Protocol: Adjust the pH of your sample solvent to improve solubility. For these basic compounds, a slightly acidic pH may increase solubility. Ensure that the final sample solution is filtered through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter.

Common HPLC Solvents & Their Properties Polarity Index UV Cutoff (nm) Notes on Imidazo[4,5-c]pyridine Analysis
Water10.2~190The primary solvent in reversed-phase HPLC. Use high-purity (e.g., Milli-Q) water.
Acetonitrile5.8190A common organic modifier. Good for gradient elution due to its low viscosity.
Methanol5.1205Another common organic modifier. Can offer different selectivity compared to acetonitrile.
Isopropanol3.9205A stronger solvent, useful for column flushing and cleaning.

Question 7: What is a good general sample preparation workflow for analyzing imidazo[4,5-c]pyridines from a complex matrix like plasma or a reaction mixture?

Answer: A robust sample preparation workflow is essential to remove interferences that can co-elute with your analytes or contaminate your HPLC system. Solid-Phase Extraction (SPE) is a powerful technique for this purpose.

Experimental Protocol: Solid-Phase Extraction (SPE) for Imidazo[4,5-c]pyridines

  • Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with 1-2 mL of methanol, followed by 1-2 mL of water. Do not let the cartridge dry out.

  • Loading: Load your pre-treated sample (e.g., diluted plasma or quenched reaction mixture) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 1-2 mL of 5% methanol in water) to remove polar interferences.

  • Elution: Elute your imidazo[4,5-c]pyridine analytes with a small volume (e.g., 0.5-1 mL) of a stronger solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.

Section 4: Visual Troubleshooting Workflows

The following diagrams illustrate logical troubleshooting pathways for common HPLC baseline issues.

Baseline_Noise_Troubleshooting cluster_types start Baseline Issue Observed noise_type What is the nature of the noise? start->noise_type random_spikes Random Spikes noise_type->random_spikes drifting Drifting Baseline noise_type->drifting pulsating Regular Pulsations noise_type->pulsating degas Degas Mobile Phase Check for Leaks random_spikes->degas gradient Is it a gradient run? drifting->gradient pump Check Pump: - Purge Pump - Inspect Seals - Clean Check Valves pulsating->pump degas_ok Problem Solved? degas->degas_ok detector_issue Clean/Check Detector Cell degas_ok->detector_issue No end_spike Stable Baseline degas_ok->end_spike Yes detector_issue->end_spike gradient_yes Check Solvent Purity & UV Absorbance gradient->gradient_yes Yes gradient_no Check for Column Bleed & Temp Fluctuations gradient->gradient_no No end_drift Stable Baseline gradient_yes->end_drift gradient_no->end_drift pump_ok Problem Solved? pump->pump_ok service Contact Service Engineer pump_ok->service No end_pulse Stable Baseline pump_ok->end_pulse Yes service->end_pulse

Caption: Troubleshooting workflow for different types of baseline noise.

Peak_Tailing_Troubleshooting start Peak Tailing Observed for Imidazo[4,5-c]pyridine cause Primary Cause: Secondary Interactions with Residual Silanols start->cause solution1 Optimize Mobile Phase pH (Adjust to be >2 pH units from pKa) cause->solution1 solution2 Add Silanol Suppressor (e.g., 0.1% TEA) cause->solution2 solution3 Use a Base-Deactivated or End-Capped Column cause->solution3 solution1_check Peak Shape Improved? solution1->solution1_check solution2_check Peak Shape Improved? solution2->solution2_check solution3_check Peak Shape Improved? solution3->solution3_check end_good Symmetrical Peak Achieved solution1_check->end_good Yes combine Consider Combining Approaches (e.g., pH adjustment + base-deactivated column) solution1_check->combine No solution2_check->end_good Yes solution2_check->combine No solution3_check->end_good Yes solution3_check->combine No combine->end_good

Caption: Decision tree for addressing peak tailing of basic compounds.

References

  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. (2025, August 7). ResearchGate. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2022, April 15). LCGC International. [Link]

  • Liquid chromatography stationary phases with reduced silanol interactions. (n.d.).
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news. [Link]

  • Performance of Amines as Silanol Suppressors in Reversed-Phase Liquid Chromatography. (2016, September 23). PubMed. [Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. (2025, August 7). ResearchGate. [Link]

  • How to Develop HPLC Method for Basic Compounds. (2024, April 7). Pharma Knowledge Forum. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1). Welch Materials Inc. [Link]

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. (2026, February 9). MICROSOLV. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. [Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2025, June 21). MDPI. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PMC. [Link]

  • Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022, December 21). MDPI. [Link]

  • 1H-Imidazo(4,5-c)pyridine. (n.d.). PubChem. [Link]

  • Synthesis of functionalized imidazo[4,5-c]pyridine. (n.d.). ResearchGate. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020, December 30). MDPI. [Link]

  • Solid Phase Extraction and HPLC Analysis of Pymetrozine Residues in Green Tobacco Leaves. (n.d.). ResearchGate. [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (2014, July 21). ACS Combinatorial Science - ACS Publications. [Link]

  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. (n.d.). FULIR. [Link]

  • 1H-Imidazo[4,5-b]pyridine. (2018, May 16). SIELC Technologies. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). LinkedIn. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine

Introduction In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of new chemical entities. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of new chemical entities. This guide provides a comprehensive comparison of two widely adopted analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the accurate quantification of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine, a novel heterocyclic compound with significant therapeutic potential.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and experimental data to inform the selection of the most appropriate analytical method for their specific needs. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[2][3][4]

The Importance of Method Validation

Analytical method validation is a documented process that demonstrates the reliability and suitability of an analytical method for its intended purpose.[5] According to the FDA, this process confirms that a method consistently produces accurate and precise results.[5] Failure to properly validate analytical methods can lead to significant consequences, including the rejection of regulatory submissions and delays in drug development. The core validation characteristics, as defined by ICH Q2(R1), include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[1]

Methodologies and Experimental Design

This guide details the validation of two distinct chromatographic methods for the quantification of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine. The experimental protocols are designed to rigorously assess the performance of each technique.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.[6] Coupled with a UV detector, it offers a robust and cost-effective solution for routine analysis.

Experimental Protocol: HPLC-UV Method Validation

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (70:30 v/v).[7]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.[7]

    • Column Temperature: 25°C.

  • Standard and Sample Preparation:

    • A primary stock solution of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine (1 mg/mL) was prepared in methanol.

    • Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Quality control (QC) samples were prepared at low, medium, and high concentrations (e.g., 3, 50, and 80 µg/mL).

  • Validation Parameters:

    • Specificity: Assessed by analyzing a blank (diluent), a placebo (matrix without the analyte), and a sample spiked with the analyte to demonstrate the absence of interference.[9]

    • Linearity: Determined by a minimum of five concentrations across the specified range.[9] The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

    • Accuracy: Evaluated by analyzing a minimum of nine determinations over at least three concentration levels (low, medium, high QC samples) and expressed as percent recovery.[9]

    • Precision:

      • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the mid-QC sample on the same day.

      • Intermediate Precision (Inter-day precision): Determined by analyzing the low, medium, and high QC samples on three different days. The results are expressed as the relative standard deviation (%RSD).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[10]

    • Robustness: Evaluated by intentionally varying chromatographic parameters such as flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±5°C).[8]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[11] It is considered the gold standard for bioanalysis.[5]

Experimental Protocol: LC-MS/MS Method Validation

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: UPLC C18 column (2.1 mm x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Specific precursor-to-product ion transitions were optimized for 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine and an internal standard (IS).

  • Standard and Sample Preparation:

    • Stock solutions and calibration standards were prepared similarly to the HPLC-UV method, but at a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

    • An appropriate internal standard (structurally similar to the analyte) was added to all samples and standards.

  • Validation Parameters:

    • Specificity (Selectivity): Assessed by analyzing blank matrix samples from at least six different sources to ensure no endogenous interferences at the retention time of the analyte and IS.[12]

    • Linearity: Determined using a weighted (1/x²) linear regression of the peak area ratio (analyte/IS) versus concentration.

    • Accuracy and Precision: Evaluated at four QC levels (Lower Limit of Quantitation (LLOQ), low, medium, and high) with at least five replicates per level.[13]

    • LOD and LLOQ: LLOQ was established as the lowest concentration on the calibration curve with acceptable accuracy and precision.[14] LOD was determined as the concentration with a signal-to-noise ratio of at least 3.[10]

    • Matrix Effect: Investigated by comparing the response of the analyte in post-extraction spiked blank matrix with the response of the analyte in a neat solution.

    • Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

    • Stability: Assessed under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Comparative Validation Data

The following tables summarize the performance characteristics of the validated HPLC-UV and LC-MS/MS methods for the quantification of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 100 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998
LOD 0.3 µg/mL0.03 ng/mL
LOQ 1.0 µg/mL0.1 ng/mL

Table 2: Accuracy and Precision

QC LevelHPLC-UVLC-MS/MS
Accuracy (% Recovery) Precision (%RSD)
Low 98.5 - 101.2< 2.0
Medium 99.1 - 100.8< 1.5
High 98.9 - 101.5< 1.8

Visualization of Experimental Workflows

To further elucidate the validation process, the following diagrams illustrate the logical flow of each methodology.

HPLC_UV_Validation_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Validation cluster_analysis Data Analysis prep_standards Prepare Standards & QCs optimize_conditions Optimize Chromatographic Conditions prep_standards->optimize_conditions prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->optimize_conditions specificity Specificity optimize_conditions->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_acquisition Data Acquisition robustness->data_acquisition data_processing Data Processing & Reporting data_acquisition->data_processing

Caption: HPLC-UV Method Validation Workflow.

LC_MS_MS_Validation_Workflow cluster_prep Preparation cluster_method_dev Method Optimization cluster_validation Validation cluster_analysis Data Analysis prep_standards_is Prepare Standards, QCs & Internal Standard optimize_lc Optimize LC Conditions prep_standards_is->optimize_lc optimize_ms Optimize MS/MS Parameters optimize_lc->optimize_ms specificity_selectivity Specificity & Selectivity optimize_ms->specificity_selectivity linearity Linearity & Range specificity_selectivity->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision lod_lloq LOD & LLOQ accuracy_precision->lod_lloq matrix_effect_recovery Matrix Effect & Recovery lod_lloq->matrix_effect_recovery stability Stability matrix_effect_recovery->stability data_acquisition Data Acquisition stability->data_acquisition data_processing Data Processing & Reporting data_acquisition->data_processing

Caption: LC-MS/MS Method Validation Workflow.

Discussion and Conclusion

Both the HPLC-UV and LC-MS/MS methods were successfully validated for the quantification of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine, demonstrating excellent performance in terms of linearity, accuracy, and precision.

The HPLC-UV method is a reliable and cost-effective choice for the routine analysis of bulk drug substances and formulated products where high sample concentrations are expected. Its simplicity and robustness make it well-suited for quality control environments.

The LC-MS/MS method offers significantly higher sensitivity and selectivity, making it the preferred technique for bioanalytical applications, such as pharmacokinetic and toxicokinetic studies, where the analyte is present at very low concentrations in complex biological matrices.[5] The use of an internal standard in the LC-MS/MS method effectively compensates for any variability in sample preparation and matrix effects, leading to highly accurate and precise results.

The choice between these two methods will ultimately depend on the specific application, the required sensitivity, and the nature of the sample matrix. For early-stage drug substance characterization and quality control, the HPLC-UV method provides a practical and efficient solution. For preclinical and clinical studies requiring the quantification of the drug in biological fluids, the superior sensitivity and selectivity of the LC-MS/MS method are indispensable.

This guide provides the foundational data and rationale to assist researchers and drug development professionals in making an informed decision regarding the most appropriate analytical methodology for the quantification of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. Retrieved from [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation. (2018, June 12). Center for Biosimilars. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry | FDA. (2020, April 29). Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021, September 17). Retrieved from [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Quality Guidelines - ICH. Retrieved from [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025, August 6). ResearchGate. Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Retrieved from [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]

  • LC-MS quantitative method validation and performance: an exemplified guide. IUPAC. Retrieved from [Link]

  • Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. ijpras. Retrieved from [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. Retrieved from [Link]

  • A Review on Analytical Method Development and Validation (With Case Study). (2018, January 19). Retrieved from [Link]

  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. (2023, January 4). Retrieved from [Link]

  • Validated RP-HPLC-UV Method for Simultaneous Quantification of Aminophenazone, Dipyrine, and Chlorpheniramine Maleate in Pharmaceutical Formulations Considering Dipyrine Decomposition. (2026, January 31). PMC. Retrieved from [Link]

  • Validation of Analytical Methods: A Review. (2018, January 19). Gavin Publishers. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine

[1] Executive Summary & Hazard Philosophy 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine is a fused heterocyclic intermediate commonly utilized in the synthesis of antiviral agents (e.g., RSV fusion inhibitors) and kin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Hazard Philosophy

2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine is a fused heterocyclic intermediate commonly utilized in the synthesis of antiviral agents (e.g., RSV fusion inhibitors) and kinase inhibitors.[1]

The Safety Paradox: While basic MSDS data for this specific derivative may appear generic (often defaulted to "Irritant"), its structural moieties dictate a higher tier of caution.

  • The Imidazo[4,5-c]pyridine Core: A bioisostere of purine, suggesting potential biological activity (kinase/receptor interaction).

  • Cyclopropyl & Methyl Groups: These lipophilic substituents significantly increase membrane permeability compared to the parent heterocycle. This enhances the risk of dermal absorption and systemic distribution .

Operational Directive: In the absence of full toxicological data (NOAEL/LD50), this compound must be handled as a Performance-Based Control Band 3 (PB-OEL Band 3) substance (Potent/Toxic) until proven otherwise.

Risk Assessment & Hazard Identification (SAR Analysis)

Derived from Structure-Activity Relationship (SAR) of analogous imidazopyridines.

Hazard ClassGHS Classification (Likely)Operational Implication
Acute Toxicity Category 4 (Oral/Dermal)Harmful if swallowed or in contact with skin.[2] Avoid all direct contact.
Skin/Eye Irritation Category 2 / 2ACauses skin irritation and serious eye irritation.[1][2][3] Dust is corrosive to mucous membranes.
Target Organ STOT SE 3Respiratory tract irritation. Inhalation of dust is the primary exposure vector.
Sensitization UnknownTreat as a potential sensitizer. Heterocyclic amines can induce hypersensitivity over time.

Personal Protective Equipment (PPE) Matrix

This matrix supersedes generic "wear gloves" advice. It is calibrated for permeation resistance against lipophilic nitrogen heterocycles.

Scenario A: Solid Handling (Weighing, Transferring)

High risk of airborne dust generation.

ZonePPE RequirementTechnical Rationale
Respiratory N95 (Minimum) or PAPR If outside a fume hood (strongly discouraged), a Powered Air Purifying Respirator (PAPR) is mandatory. Inside a hood, N95 protects against turbulence-induced backflow.
Hand Protection Double Gloving Inner: Latex or Nitrile (4 mil). Outer: Nitrile (Minimum 5-8 mil, extended cuff). Reason: Small lipophilic molecules permeate standard 4-mil nitrile in <15 mins.
Eye/Face Chemical Goggles Safety glasses are insufficient for powders. Goggles seal against fine particulates that can bypass side shields.
Body Tyvek® Lab Coat Disposable, non-woven polyethylene. Cotton coats trap dust and become secondary contamination sources.
Scenario B: Solution Handling (Reaction, Extraction)

Risk shifts from inhalation to splash/dermal absorption.

ZonePPE RequirementTechnical Rationale
Hand Protection Laminate / Barrier Gloves For halogenated solvents (DCM) or prolonged handling. Silver Shield® or equivalent offers >4hr breakthrough time.
Eye/Face Face Shield + Glasses Required during rotary evaporation or pressurized chromatography to protect against flask rupture/bumping.
Engineering Fume Hood Sash Keep sash at working height (approx. 18 inches). This creates the physical barrier; PPE is the backup.

Operational Protocol: Step-by-Step

Phase 1: Weighing & Solubilization

Objective: Eliminate static-induced powder dispersion.

  • Engineering Control: All weighing must occur inside a certified chemical fume hood or a powder containment balance enclosure.

  • Static Neutralization: Imidazopyridines are often fluffy, electrostatic solids.

    • Action: Use an anti-static gun (e.g., Zerostat) on the spatula and weighing boat before contact.

    • Why: Prevents "jumping" of particles onto gloves/sleeves.

  • The "Wet" Transfer:

    • Do not dump dry powder into a reactor.

    • Dissolve the compound in the weighing vessel (if solvent compatibility permits) or create a slurry before transfer.

    • Benefit: Eliminates airborne dust during the transfer step.

Phase 2: Reaction Monitoring (TLC/LCMS)
  • Capillary Safety: When spotting TLC plates, used capillaries are "sharps" coated with potent compound.

  • Disposal: Immediately place used capillaries into a dedicated wide-mouth jar inside the hood. Do not leave them on the bench.

Phase 3: Spill Response

Scenario: 500mg powder spill in the fume hood.

  • Alert: Announce "Spill in Hood" to lab mates.

  • Isolate: Do not turn off the hood fan.

  • Method: Do not sweep (creates dust).

    • Cover spill with wet paper towels (soaked in water or compatible solvent like IPA).

    • Wipe inward from the perimeter to the center.

    • Dispose of all cleanup materials as Hazardous Chemical Waste .

Waste Disposal & Deactivation

Environmental Compliance & Safety.

  • Solid Waste: Segregate into "Solid Toxic" containers. Double-bagging is required for Tyvek coats/gloves contaminated with the substance.

  • Liquid Waste:

    • Halogenated: If DCM/Chloroform was used.

    • Non-Halogenated: If Methanol/Ethyl Acetate was used.

  • Deactivation (Surface Cleaning):

    • Wash surfaces with 10% Bleach solution followed by water, then Ethanol.

    • Mechanism:[1][2] Oxidative degradation helps break down the imidazole ring system, reducing potency residues on bench surfaces.

Visual Workflow: Safety Decision Tree

SafetyProtocol Start Start: Handling 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine State Physical State? Start->State Solid Solid / Powder State->Solid Dry Liquid Solution / Oil State->Liquid Dissolved EngControl_S Engineering: Fume Hood / Balance Enclosure Solid->EngControl_S PPE_S PPE: Double Nitrile Gloves + Goggles + Tyvek EngControl_S->PPE_S Static Step: Anti-Static Treatment PPE_S->Static Disposal Disposal: Segregated Hazardous Waste Static->Disposal EngControl_L Engineering: Fume Hood (Sash Down) Liquid->EngControl_L PPE_L PPE: Barrier Gloves (if DCM) + Face Shield EngControl_L->PPE_L PPE_L->Disposal

Figure 1: Decision tree for selecting appropriate PPE and Engineering Controls based on the physical state of the material.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9227, 1H-Imidazo[4,5-c]pyridine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

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